PF-3644022
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRPDHVGMHLSZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-3644022: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document collates key in vitro and in vivo data, details experimental methodologies, and visualizes the underlying biological pathways.
Core Mechanism: ATP-Competitive Inhibition of MK2
This compound is a freely reversible, ATP-competitive inhibitor of MK2.[1][2][3] Its primary mechanism involves binding to the ATP-binding pocket of the MK2 enzyme, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts a critical inflammatory signaling cascade.
The p38 MAPK/MK2 signaling pathway is a key regulator of pro-inflammatory cytokine production. Upon activation by cellular stress signals like lipopolysaccharide (LPS), p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates and regulates various downstream targets, including tristetraprolin (TTP), which leads to the stabilization and enhanced translation of mRNAs encoding inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). This compound, by inhibiting MK2, effectively blocks this cascade, leading to a reduction in the production of these key inflammatory mediators.
Below is a diagram illustrating the p38/MK2 signaling pathway and the point of intervention by this compound.
Caption: The p38/MK2 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Kinase | Parameter | Value (nM) |
| MK2 | Ki | 3[1][2][3] |
| MK2 | IC50 | 5.2[4][5] |
| MK3 | IC50 | 53[4][5][6] |
| PRAK/MK5 | IC50 | 5.0[4][5][6] |
| MNK2 | IC50 | 148[4][6] |
Table 2: Cellular Activity
| Cell Type | Assay | Parameter | Value (nM) |
| U937 monocytic cells | LPS-induced TNFα production | IC50 | 159 - 160[1][2] |
| Human PBMCs | LPS-induced TNFα production | IC50 | 160[4] |
| Human Whole Blood | LPS-induced TNFα production | IC50 | 1600[1][2] |
| Human Whole Blood | LPS-induced IL-6 production | IC50 | 10300[1][2] |
| U937 cells | Inhibition of phospho-HSP27 | IC50 | 201[2] |
Table 3: In Vivo Efficacy
| Animal Model | Endpoint | Parameter | Value (mg/kg) |
| Rat | Acute LPS-induced TNFα production | ED50 | 6.9[1][2] |
| Rat | Streptococcal cell wall-induced arthritis | ED50 | 20[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Kinase Inhibition Assay
A common method to determine the in vitro kinase inhibitory activity of this compound is a fluorescence-based assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant MK2 enzyme, a fluorescently labeled peptide substrate (e.g., a derivative of HSP27), and ATP at a concentration close to its Km value.[3]
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as mobility shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis and their fluorescence is measured.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for TNFα Production
To assess the cellular activity of this compound, its ability to inhibit the production of TNFα in immune cells is measured.
Cell Lines and Reagents:
-
Human monocytic cell lines (e.g., U937) or primary human peripheral blood mononuclear cells (PBMCs).
-
Lipopolysaccharide (LPS) to stimulate TNFα production.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture medium and supplements.
-
ELISA or other immunoassay kits for TNFα quantification.
Protocol:
-
Cell Culture: Cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).[3]
-
Stimulation: LPS is added to the cell cultures to induce the production of TNFα.
-
Incubation: The cells are incubated for a further period to allow for TNFα secretion (e.g., 4-6 hours).
-
Quantification: The concentration of TNFα in the cell culture supernatant is measured using an ELISA or a similar immunoassay.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of TNFα production, is calculated.
In Vivo Models of Inflammation
The anti-inflammatory efficacy of this compound is evaluated in animal models that mimic aspects of human inflammatory diseases.
Acute LPS-Induced TNFα Production in Rats:
-
Dosing: Rats are orally administered with either vehicle or different doses of this compound.
-
LPS Challenge: After a specific time post-dosing, the rats are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood Collection: Blood samples are collected at a time point corresponding to the peak of TNFα production.
-
TNFα Measurement: The concentration of TNFα in the plasma or serum is determined by ELISA.
-
Data Analysis: The dose of this compound that causes a 50% reduction in TNFα levels (ED50) is calculated.
Streptococcal Cell Wall-Induced Arthritis in Rats:
-
Induction of Arthritis: Arthritis is induced in rats by an intra-articular injection of streptococcal cell wall fragments.
-
Treatment: this compound is administered orally to the rats, typically starting at the onset of disease or prophylactically.
-
Assessment of Arthritis: The severity of arthritis is assessed over time by measuring parameters such as paw swelling.
-
Data Analysis: The dose-dependent effect of this compound on the reduction of paw swelling is evaluated to determine its ED50.[1][2]
Selectivity Profile
This compound exhibits good selectivity for MK2 over a broad panel of other kinases. While it shows potent inhibition of the closely related kinase PRAK/MK5, its activity against many other kinases is significantly lower.[4][6] For instance, when tested against a panel of 200 human kinases, only a limited number showed significant inhibition at a concentration of 1 µM.[2] This selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities. The selectivity over p38 MAPK is particularly noteworthy, as it allows for the specific interrogation of the downstream consequences of MK2 inhibition without directly affecting the upstream kinase.[7]
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
PF-3644022: A Selective MK2 Inhibitor for Research and Drug Development
An In-depth Technical Guide on the Core Properties and Methodologies Associated with PF-3644022
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound, a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This guide details its mechanism of action, kinase selectivity, and its effects in both cellular and animal models. Furthermore, it outlines key experimental protocols for the evaluation of this compound and visualizes critical signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][2]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized small molecule inhibitor of MK2.[1][3] The p38 MAPK/MK2 signaling cascade is a crucial pathway in the cellular response to stress and inflammation, regulating the production of pro-inflammatory cytokines such as TNFα and IL-6.[4][5] By selectively targeting MK2, a downstream substrate of p38 MAPK, this compound offers a potential therapeutic strategy for inflammatory diseases with a potentially different safety profile compared to direct p38 kinase inhibitors.[3] This compound has demonstrated oral efficacy in both acute and chronic models of inflammation.[1][3]
Mechanism of Action and Kinase Selectivity
This compound is a reversible, ATP-competitive inhibitor of MK2.[1][3] Its mechanism involves binding to the ATP-binding pocket of the MK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[1] The compound has been profiled against a broad panel of human kinases and has demonstrated good selectivity for MK2.[1]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| MK2 | Ki | 3 nM | [1][3][6] |
| MK2 | IC50 | 5.2 nM | [2][6] |
| PRAK (MK5) | IC50 | 5.0 nM | [2][6] |
| MK3 | IC50 | 53 nM | [2][6] |
| MNK2 | IC50 | 148 nM | [6] |
| MNK-1 | IC50 | 3,000 nM | [2] |
| MSK1 | IC50 | >1,000 nM | [2] |
| MSK2 | IC50 | >1,000 nM | [2] |
| RSK1-4 | IC50 | >1,000 nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line / System | Assay | IC50 | Reference |
| U937 monocytic cells | LPS-induced TNFα production | 159 nM / 160 nM | [1][3][6] |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | LPS-induced TNFα production | 160 nM | [3][6] |
| Human Whole Blood | LPS-induced TNFα production | 1.6 µM | [1][3][6] |
| Human Whole Blood | LPS-induced IL-6 production | 10.3 µM | [1][3][6] |
| U937 cells | Inhibition of phospho-HSP27 | ~270 nM | [1] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Endpoint | ED50 | Reference |
| Acute LPS-induced TNFα production | Inhibition of TNFα | 6.9 mg/kg | [1][3] |
| Streptococcal cell wall-induced arthritis | Inhibition of paw swelling | 20 mg/kg | [1][3] |
Signaling Pathway
This compound targets MK2, a key component of the p38 MAPK signaling pathway. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, and plays a critical role in regulating inflammatory responses.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MK2 inhibitors. The following sections describe key experimental protocols cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MK2.
-
Objective: To quantify the IC50 and Ki values of this compound against MK2.
-
Materials:
-
Recombinant MK2 enzyme.
-
Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate.
-
ATP.
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5).
-
EDTA for reaction termination.
-
Microplate reader or Caliper LabChip system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microplate, add the MK2 enzyme, the HSP27 peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km(app) for selectivity studies).
-
Incubate the reaction at room temperature for a specified period, ensuring the reaction is in the linear phase.
-
Terminate the reaction by adding EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as electrophoretic separation and fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
For Ki determination, perform kinetic studies by varying the concentration of ATP in the presence and absence of the inhibitor.
-
Cellular TNFα Production Assay
This cell-based assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα.
-
Objective: To determine the cellular potency (IC50) of this compound in inhibiting LPS-induced TNFα.
-
Cell Line: Human U937 monocytic cells or human PBMCs.
-
Materials:
-
U937 cells or isolated PBMCs.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
TNFα ELISA or MesoScale Discovery (MSD) kit.
-
-
Procedure:
-
Plate the cells at a desired density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for a specified time (e.g., 4 hours for U937, 16 hours for PBMCs) to allow for TNFα production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA or MSD kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production for each inhibitor concentration and determine the IC50 value.
-
In Vivo LPS-Induced TNFα Production in Rats
This animal model assesses the in vivo efficacy of orally administered this compound in an acute inflammation model.
-
Objective: To evaluate the dose-dependent inhibition of systemic TNFα production by this compound in response to an LPS challenge.
-
Animal Model: Male Lewis rats.
-
Materials:
-
This compound formulated for oral gavage.
-
Lipopolysaccharide (LPS).
-
Anesthesia.
-
Blood collection supplies.
-
Rat TNFα ELISA kit.
-
-
Procedure:
-
Fast the rats overnight.
-
Administer this compound or vehicle orally at various doses.
-
After a specified time (e.g., 1-2 hours), challenge the rats with an intravenous injection of LPS.
-
At the time of peak TNFα response (e.g., 90 minutes post-LPS), collect blood samples via cardiac puncture under anesthesia.
-
Prepare plasma from the blood samples.
-
Measure the plasma TNFα levels using a rat-specific ELISA kit.
-
Determine the dose-dependent inhibition of TNFα and calculate the ED50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective MK2 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. Its high potency, selectivity, and demonstrated in vivo efficacy make it a benchmark compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar molecules.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to PF-3644022: A Selective MK2 Inhibitor and its Role in the p38 MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of inflammatory responses, primarily through the control of pro-inflammatory cytokine production. While direct inhibition of p38 MAPK has been a therapeutic goal, it has been hampered by off-target effects and associated toxicities. An alternative strategy involves targeting downstream substrates. This document provides a detailed technical overview of PF-3644022, a potent, ATP-competitive, and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key substrate of p38. By inhibiting MK2, this compound effectively suppresses the production of cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), demonstrating anti-inflammatory efficacy in both cellular and preclinical models. This guide will cover its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its precise involvement within the p38 MAPK signaling cascade.
The p38 MAPK Signaling Pathway: A Rationale for Downstream Inhibition
The p38 MAPK pathway is a three-tiered kinase cascade typically consisting of a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and a MAPK (p38)[1][2][3]. Stressors and inflammatory stimuli activate this cascade, leading to the dual phosphorylation and activation of p38 MAPK[1][4]. Activated p38 has numerous substrates, including other kinases and transcription factors[5][6]. One of its most critical substrates in the context of inflammation is MK2[5][7].
Upon activation by p38α and p38β, MK2 phosphorylates downstream targets that regulate the stability and translation of mRNAs for pro-inflammatory cytokines, such as TNFα and IL-6[7][8][9]. Targeting MK2 directly offers a more focused therapeutic approach compared to inhibiting the upstream p38 kinase. This strategy is expected to yield a better safety profile by avoiding the modulation of other p38 substrates, which can lead to a disbalance of pro- and anti-inflammatory responses and other toxicities[8][9][10].
This compound: Biochemical Profile and Cellular Activity
This compound is a potent, reversible, and ATP-competitive benzothiophene (B83047) inhibitor of MK2.[8] Its high selectivity for MK2 over other kinases, including p38 itself, underscores its utility as a precise molecular probe and potential therapeutic agent.
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The data below is summarized from multiple studies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Parameter | Value (nM) | Notes |
|---|---|---|---|
| MK2 (MAPKAPK2) | IC₅₀ | 5.2[11] | - |
| MK2 (MAPKAPK2) | Kᵢ | 3[7][11][12][13] | ATP-competitive inhibition.[8][12] |
| PRAK (MK5) | IC₅₀ | 5.0[11] | A related MAPK-activated protein kinase. |
| MK3 (MAPKAPK3) | IC₅₀ | 53[11] | ~10-fold selectivity over MK2. |
| MNK2 | IC₅₀ | 148[8][11] | Several hundred-fold selectivity vs MK2.[8][11] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value | Notes |
|---|---|---|---|---|
| TNFα Production | U937 Monocytic Cells | IC₅₀ | 159-160 nM[7][8][12] | Stimulated with Lipopolysaccharide (LPS). |
| TNFα Production | Human PBMCs | IC₅₀ | ~160 nM[7][8][12] | Stimulated with LPS. |
| HSP27 Phosphorylation | U937 Cells | IC₅₀ | 86.4 - 201 nM[8][10] | A direct biomarker of MK2 activity.[7][8] |
| TNFα Production | Human Whole Blood | IC₅₀ | 1.6 µM[7][8] | Stimulated with LPS. |
| IL-6 Production | Human Whole Blood | IC₅₀ | 10.3 µM[7][8] | Stimulated with LPS. |
| IL-10 Production | Human PBMCs | IC₅₀ | 2630 nM[10] | Weak inhibition compared to p38 inhibitors.[10] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Parameter | Value (mg/kg) | Notes |
|---|---|---|---|
| Acute LPS-induced TNFα | ED₅₀ | 6.9[7][14] | Oral administration. |
| SCW-induced Arthritis | ED₅₀ | 20[7][11][14] | Chronic paw swelling measured on day 21.[11] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
This assay quantifies the direct inhibitory effect of this compound on MK2 enzyme activity.
-
Reagents & Materials :
-
Recombinant human MK2 enzyme.[10]
-
Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate.[13]
-
Kinase Buffer: 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5.[13]
-
Adenosine 5'-triphosphate (ATP).[13]
-
This compound (dissolved in DMSO).
-
30 mM EDTA for reaction termination.[13]
-
Microplate reader or mobility-shift assay platform (e.g., Caliper LabChip 3000).[13]
-
-
Procedure :
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the recombinant MK2 enzyme, HSP27 peptide substrate, and the this compound dilution (or DMSO vehicle control).[13]
-
Initiate the kinase reaction by adding ATP at a concentration near its Kₘ value (e.g., 188 nM as determined in some experiments).[10]
-
Incubate the reaction at room temperature for a predetermined time that falls within the linear phase of the reaction.[13]
-
Terminate the reaction by adding 30 mM EDTA.[13]
-
Quantify the amount of phosphorylated HSP27 peptide. This is often done by electrophoretically separating the phosphorylated product from the substrate and measuring the resulting fluorescence.[13]
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay measures the ability of this compound to inhibit cytokine production in a cellular context.
-
Reagents & Materials :
-
Procedure :
-
Seed U937 cells or PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1 hour.[13]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[13]
-
Incubate the plate for a duration appropriate for peak cytokine production (e.g., 4 hours for TNFα in U937 cells).[8][13]
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a suitable immunoassay kit according to the manufacturer's instructions.[13]
-
Calculate the IC₅₀ value as described for the kinase assay.
-
This method is used to confirm the inhibition of MK2's downstream signaling in cells.
-
Reagents & Materials :
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
BCA Protein Assay Kit.[15]
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27 or a loading control like β-actin.
-
HRP-conjugated secondary antibody.[15]
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.[15]
-
Chemiluminescence substrate (ECL).[15]
-
-
Procedure :
-
Perform a cell-based assay as described in Protocol 2, but incubate with LPS for a shorter duration (e.g., 30 minutes) to capture peak signaling.[8]
-
After stimulation, aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 minutes at 4°C).[15]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes to denature.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Visualize the bands using an ECL substrate and an imaging system.[15]
-
If desired, strip the membrane and re-probe for total HSP27 or a loading control to confirm equal protein loading.
-
Conclusion
This compound is a highly selective and potent inhibitor of MK2, a critical downstream kinase in the p38 MAPK pathway. Its mechanism of action—preventing the phosphorylation of MK2 substrates like HSP27 and TTP—leads to a robust and specific reduction in the production of key pro-inflammatory cytokines.[8][16] Unlike direct p38 inhibitors, this compound does not affect other p38-mediated events, such as Msk1/2 phosphorylation or the feedback activation of JNK, which may contribute to a more favorable safety profile.[9][10] The comprehensive data and protocols presented herein establish this compound as an invaluable tool for studying the p38/MK2 signaling axis and as a paradigm for the development of next-generation anti-inflammatory therapeutics.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the ATP-Competitive Binding of PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive binding properties of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details its binding affinity, kinase selectivity, and the experimental methodologies used for its characterization.
Core Mechanism: ATP-Competitive Inhibition
This compound functions as a potent, freely reversible ATP-competitive inhibitor of MK2.[1][2][3] This mechanism involves the inhibitor binding to the ATP-binding pocket of the MK2 enzyme, directly competing with the endogenous ATP substrate. This action prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Enzyme kinetic studies have confirmed this binding mode.[4]
Caption: ATP-Competitive Inhibition Mechanism of this compound.
Quantitative Binding and Inhibition Data
This compound demonstrates high potency for its primary target, MK2, and maintains good selectivity across the human kinome. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Inhibitory Potency for Primary Targets
| Target | Parameter | Value (nM) |
| MK2 | Ki | 3[1][2][3][5] |
| MK2 | IC50 | 5.2[5][6][7] |
| PRAK | IC50 | 5.0[5][6] |
| MK3 | IC50 | 53[5][6] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Assay | IC50 (nM) |
| U937 Monocytic Cells | TNFα Production | 159-160[1][3][5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNFα Production | ~160 |
| LPS-Stimulated Human Whole Blood | TNFα Production | 1,600 |
| LPS-Stimulated Human Whole Blood | IL-6 Production | 10,300[1][3][5] |
Table 3: Selectivity Profile of this compound against Other Kinases
When profiled against a panel of 200 human kinases at a concentration of 1 µM, this compound showed greater than 50% inhibition for only 16 kinases.[1]
| Kinase | IC50 (nM) |
| MNK2 | 148[5] |
Experimental Protocols
The characterization of this compound's binding properties involves several key experimental procedures.
In Vitro Kinase Inhibition Assay
This assay determines the potency of this compound against a specific kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant MK2 enzyme
-
Fluorescently labeled heat shock protein 27 (HSP27) peptide substrate[2]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM dithiothreitol, 0.01% bovine serum albumin, 0.0005% Tween 20, pH 7.5)[2]
-
ATP solution
-
384-well plates
-
Caliper LabChip 3000 for detection[2]
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the kinase reaction buffer to the wells of a microplate.
-
Add the MK2 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the HSP27 peptide substrate and ATP. The ATP concentration is typically kept at the Km(app) for the enzyme.[2]
-
Allow the reaction to proceed for a predetermined linear phase.
-
Terminate the reaction by adding 30 mM EDTA.[2]
-
Measure the ratio of phosphorylated to unphosphorylated substrate using the Caliper LabChip 3000.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Cellular TNFα Production Assay
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNFα in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of TNFα production in cultured cells.
Materials:
-
Human U937 monocytic cell line or peripheral blood mononuclear cells (PBMCs)[1][2]
-
Cell culture medium
-
This compound
-
TNFα ELISA kit or electrochemiluminescence assay[2]
Procedure:
-
Plate the U937 cells or PBMCs.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL).[2]
-
Incubate for a specified period (e.g., 4 hours for U937 cells, 16 hours for PBMCs) to allow for TNFα production.[2]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a suitable detection method.
-
Calculate the percentage of TNFα production inhibition at each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway Context
This compound targets MK2, a key downstream kinase in the p38 MAPK signaling pathway. This pathway is crucial in the cellular response to stress and inflammation, leading to the production of pro-inflammatory cytokines like TNFα and IL-6.[1][8] By inhibiting MK2, this compound effectively blocks this inflammatory cascade.
Caption: The p38/MK2 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one properties
An In-Depth Technical Guide on the Core Properties of (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one and Related Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one is limited. This guide provides a comprehensive overview of its known characteristics and explores the broader class of thieno-diazepino-quinolinone derivatives to infer potential properties and areas of research.
Introduction to the Core Scaffold
The molecule in focus belongs to a complex class of polycyclic heteroaromatic compounds. The core structure, a diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, represents a fusion of several key pharmacophores: a quinoline (B57606) ring, a thiophene (B33073) ring, and a diazepine (B8756704) ring. This intricate assembly suggests a high potential for diverse biological activities, as derivatives of each constituent ring system are known to be pharmacologically active.
Quinoline derivatives, for instance, are the basis for a wide range of drugs with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3][4]. The thieno-quinoline scaffold, in particular, has attracted significant interest for its potential in developing new therapeutic agents[3][5][6]. The addition of a diazepine ring introduces further structural complexity and potential interactions with biological targets, notably within the central nervous system, as seen with thienodiazepine and benzodiazepine (B76468) derivatives[7].
Properties of (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
While detailed experimental data is scarce, the compound is cataloged in chemical and drug databases, providing some foundational information.
Chemical Identification
| Property | Value | Source |
| IUPAC Name | (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[7][8]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one | DrugBank[8] |
| CAS Number | Not specified in provided results | |
| Molecular Formula | C23H19N5OS (inferred from structure) | |
| Molecular Weight | 413.50 g/mol (inferred from structure) | |
| Chemical Class | Bipyridines and oligopyridines | DrugBank[8] |
Known Biological Information
As of late 2025, there is no publicly available information regarding the specific biological activity, mechanism of action, or therapeutic indications for this compound. Neither FDA nor EMA approvals have been found[9]. The pharmacology section in its DrugBank entry is currently unpopulated[8]. A similar core structure, (R)-10-methyl-9,10,11,12-tetrahydro-8H-[7][8]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, also lacks extensive literature on biological activities[10].
Potential Therapeutic Areas and Research Directions
Based on the known activities of related thieno-quinoline and diazepine derivatives, several research avenues for this compound class can be proposed.
Antimicrobial Activity
Thieno[3,2-c]quinoline derivatives have demonstrated significant broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity[2]. This suggests that the core scaffold of the title compound may be a promising starting point for the development of new antimicrobial agents.
Anticancer Activity
Various quinoline derivatives are investigated for their antitumor properties[6]. The antiproliferative activity of some thieno[2,3-b]quinolines against cancer cell lines highlights the potential of this chemical family in oncology research.
Central Nervous System (CNS) Activity
The presence of the diazepine ring is noteworthy. Thienodiazepine and benzodiazepine derivatives are well-known for their effects on the CNS, often mediated through interaction with benzodiazepine receptors[7]. The fusion of this moiety with a thieno-quinoline system could lead to novel psychotropic or neuroprotective agents. For example, some diazepino-isoquinoline derivatives have shown affinity for dopamine (B1211576) and sigma receptors[11].
Experimental Protocols for Compound Class Evaluation
Below are generalized experimental workflows that are typically employed in the initial screening and characterization of novel heterocyclic compounds of this nature.
General Synthesis Workflow
The synthesis of such complex heterocyclic systems often involves multi-step reactions. While the specific synthesis for the title compound is not detailed in the provided results, a general approach can be visualized.
Caption: Generalized synthetic workflow for complex thieno-diazepino-quinolinone derivatives.
In Vitro Biological Screening Workflow
A typical initial screening cascade for a novel compound with potential antimicrobial and anticancer activity is outlined below.
Caption: Standard in-vitro screening workflow for novel heterocyclic compounds.
Potential Signaling Pathway Interactions
Given the structural motifs, it is plausible that this class of compounds could interact with key cellular signaling pathways implicated in cancer and other diseases. The quinoline core is a known scaffold for kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline-based compound.
Conclusion and Future Outlook
The compound (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one represents an intriguing but under-characterized molecule. Its complex heterocyclic structure, combining features of known bioactive scaffolds, strongly suggests potential for pharmacological activity. The broader family of thieno-diazepino-quinolinones warrants further investigation, particularly in the areas of infectious diseases, oncology, and neurology. Future research should focus on elucidating the synthesis, in vitro and in vivo activity, and mechanism of action of this specific compound and its analogues to unlock their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. (R)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one | C15H13N3OS | CID 44517741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PF-3644022: Biochemical Potency, Cellular Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). This document details its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target and other kinases, alongside its effects on cellular signaling pathways. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | Parameter | Value (nM) | Notes |
| MK2 (MAPKAPK2) | Ki | 3 [1][2] | ATP-competitive inhibition. |
| MK2 (MAPKAPK2) | IC50 | 5.2 [1][3][4] | |
| MK3 (MAPKAPK3) | IC50 | 53[1][5] | Exhibits selectivity over MK3. |
| PRAK (MK5) | IC50 | 5.0[1][5] | Potent inhibition. |
| MNK2 | IC50 | 148[1][5] | |
| MNK-1 | IC50 | 3,000[5] | |
| MSK1 | IC50 | >1,000[5] | |
| MSK2 | IC50 | >1,000[5] | |
| RSK1-4 | IC50 | >1,000[5] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Assay | Stimulus | IC50 |
| Human U937 Monocytic Cells | TNFα Production | LPS | 160 nM[1][3][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNFα Production | LPS | 160 nM[3][6] |
| Human Whole Blood | TNFα Production | LPS | 1.6 µM[1][6] |
| Human Whole Blood | IL-6 Production | LPS | 10.3 µM[1][6] |
Signaling Pathway and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of MK2, a key downstream substrate of the p38 MAPK signaling pathway.[3][7] This pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNFα and IL-6.[7] By inhibiting MK2, this compound prevents the phosphorylation of downstream targets, thereby reducing the stability and translation of TNFα and IL-6 mRNA.[7]
Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro MK2 Kinase Assay
This protocol describes the determination of the IC50 value of this compound against MK2 using a fluorescence-based assay.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20
-
30 mM EDTA (for stopping the reaction)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.
-
In a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the HSP27 peptide substrate and recombinant MK2 enzyme to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (e.g., at the Km for ATP).
-
Incubate the plate at room temperature for a specified period, ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding 30 mM EDTA.
-
Measure the fluorescence of the phosphorylated peptide using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: In Vitro MK2 Kinase Assay Workflow.
Cellular TNFα Production Assay in U937 Cells
This protocol details the measurement of this compound's inhibitory effect on TNFα production in LPS-stimulated human U937 monocytic cells.
Materials:
-
Human U937 monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
(Optional) Differentiate the U937 cells into a macrophage-like phenotype by treating with PMA (e.g., 10 ng/mL) for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.[2]
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNFα production for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the concentration-response curve.
Caption: Cellular TNFα Production Assay Workflow.
Conclusion
This compound is a highly potent and selective inhibitor of MK2 with demonstrated activity in cellular models of inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the p38/MK2 signaling pathway and its role in inflammatory diseases. The detailed methodologies and clear visualizations are intended to facilitate the design and execution of further studies to explore the therapeutic potential of MK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Technical Guide to the Kinase Selectivity Profile of PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the kinase selectivity profile of PF-3644022, a potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of proinflammatory cytokines such as TNFα.[1][2][3] Understanding its selectivity is crucial for assessing its therapeutic potential and predicting potential off-target effects.
Quantitative Kinase Inhibition Profile
This compound is a highly potent inhibitor of MK2 with a reported IC50 of 5.2 nM and a Ki of 3 nM.[1][2][3][4] Its selectivity was assessed against a panel of 200 human kinases. At a concentration of 1 µM, this compound inhibited 16 of these kinases by more than 50%.[5] Further profiling was conducted to determine the IC50 values for these off-target kinases, revealing a favorable selectivity profile for MK2.
The primary off-targets belong to the same MAPKAP kinase family or other closely related kinase families. Notably, this compound also potently inhibits p38 regulated/activated kinase (PRAK/MK5) with an IC50 of 5.0 nM.[1][2][6] The compound shows moderate activity against MK3 and MNK2, while other members of the MAPKAP kinase family were not significantly inhibited.[1][7]
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 (nM) | Ki (nM) | Kinase Family | Notes |
| MK2 (MAPKAPK2) | 5.2 | 3 | CAMK | Primary Target [1][2][3][7] |
| PRAK (MK5) | 5.0 | - | CAMK | High affinity off-target[1][2][6] |
| MK3 (MAPKAPK3) | 53 | - | CAMK | ~10-fold selectivity vs MK2[1][2] |
| ASK1 | 60 | - | STE | Off-target identified in screen[5] |
| CAMK2 | 70 | - | CAMK | Off-target identified in screen[5] |
| DRAK1 | 71 | - | CAMK | Off-target identified in screen[5] |
| MER | 76 | - | TK | Off-target identified in screen[5] |
| PIM1 | 88 | - | CAMK | Off-target identified in screen[5] |
| BRSK2 | 90 | - | CAMK | Off-target identified in screen[5] |
| AMPK | 117 | - | CAMK | Off-target identified in screen[5] |
| MNK2 (MKNK2) | 148 | - | CAMK | Moderate off-target activity[1][7] |
| BRSK1 | 187 | - | CAMK | Off-target identified in screen[5] |
| MNK1 (MKNK1) | 3,000 | - | CAMK | Low off-target activity[7] |
| MSK1, MSK2, RSK1-4 | >1,000 | - | AGC | Low to no activity[7] |
Signaling Pathway Context
This compound targets the p38 MAPK signaling pathway, which is a key regulator of inflammation. In response to cellular stress or inflammatory stimuli like lipopolysaccharide (LPS), p38 MAPK is activated. Activated p38 then phosphorylates and activates its downstream substrate, MK2. Active MK2 plays a critical role in post-transcriptional regulation of inflammatory cytokines by stabilizing the mRNAs of proteins like TNFα and IL-6. This compound acts by directly inhibiting MK2, thereby preventing the production of these cytokines without affecting the upstream activity of p38 itself.[8]
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The kinase selectivity and cellular activity of this compound were determined using a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of kinases was primarily determined using a mobility shift microfluidic assay.
-
Assay Principle: This method measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis in a microfluidic chip and detected by laser-induced fluorescence. The ratio of phosphorylated product to the remaining substrate quantifies the kinase activity.
-
Instrumentation: Caliper LabChip 3000 Drug Discovery System.[2]
-
General Procedure:
-
Reaction Setup: Kinase reactions are performed at room temperature in microtiter plates. A typical reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.0005% Tween 20.[4]
-
Substrates: For MK2 activity, a fluorescently labeled Heat Shock Protein 27 (HSP27) peptide is used as the substrate.[4] The ATP concentration is typically fixed at the apparent Km for each specific enzyme to ensure accurate competitive inhibition measurement.
-
Compound Incubation: Serial dilutions of this compound are pre-incubated with the kinase.
-
Reaction Initiation & Termination: The reaction is initiated by the addition of the substrate/ATP mixture. After a defined incubation period within the linear phase of the reaction, it is terminated by adding a stop solution containing EDTA.[4]
-
Data Acquisition: The quenched reaction mixture is sampled by the Caliper system. Substrate and product peaks are separated based on charge and size differences and quantified.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for determining the kinase selectivity profile of this compound.
Cellular TNFα Production Assay
The functional effect of this compound on the p38/MK2 pathway was assessed by measuring its ability to inhibit TNFα production in immune cells.
-
Cell Line: Human U937 monocytic cell line.[8]
-
General Procedure:
-
Cell Culture: U937 cells are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum.[9]
-
Compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.[4]
-
Stimulation: Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[4]
-
Incubation: The cells are incubated for a period that allows for peak TNFα production, typically 4 to 6 hours.[3][8]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using a quantitative method such as an electrochemiluminescence MesoScale Discovery (MSD) TNFα kit or a standard ELISA.[4]
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibition of TNFα production. For this compound, the IC50 in U937 cells was 160 nM.[7][8]
-
Summary and Conclusion
This compound is a highly potent and selective inhibitor of MK2. While it demonstrates high affinity for the closely related kinase PRAK/MK5, it maintains a favorable selectivity window against other kinases, including others in the MAPKAP family. Its potent inhibition of MK2 translates to effective suppression of TNFα production in cellular models, confirming its mechanism of action as a downstream modulator of the p38 MAPK pathway. This detailed selectivity profile supports its utility as a chemical probe for studying MK2 biology and as a lead compound for the development of anti-inflammatory therapeutics.
References
- 1. LabChip 3000 HTS screening av..... [lat-int.dk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PF-3644022: A Deep Dive into its Inhibitory Effect on IL-6 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of PF-3644022, a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), with a specific focus on its impact on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Core Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses. Activation of the p38 MAPK cascade, often triggered by cellular stress or inflammatory stimuli like lipopolysaccharide (LPS), leads to the phosphorylation and activation of MK2.[1][3] Activated MK2, in turn, plays a crucial role in post-transcriptional regulation of pro-inflammatory cytokines, including IL-6, by modulating the stability and translation of their messenger RNA (mRNA).[1][4] By inhibiting MK2, this compound effectively disrupts this signaling cascade, leading to a reduction in the production of IL-6 and other inflammatory mediators.[1][5]
Quantitative Analysis of IL-6 Inhibition
The inhibitory potency of this compound on IL-6 production has been quantified in various in vitro systems. The following tables summarize the key data, providing a clear comparison of its efficacy across different experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound on IL-6 Production
| Cell/System Type | Stimulant | This compound IC₅₀ | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 1.26 µM | [6] |
| Human Whole Blood (HWB) | Lipopolysaccharide (LPS) | 10.3 µM | [1][5][6] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |
| MK2 | Kᵢ = 3 nM, IC₅₀ = 5.2 nM | [1][6] |
| p38 regulated/activated kinase (PRAK) | IC₅₀ = 5.0 nM | [6] |
| MK3 | IC₅₀ = 53 nM | [6] |
| MNK2 | IC₅₀ = 148 nM | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound in IL-6 Production
Caption: p38/MK2 signaling pathway for IL-6 production and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to determine the inhibitory effect of this compound on IL-6 production.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effect of this compound on IL-6 production.
Inhibition of IL-6 in Human Peripheral Blood Mononuclear Cells (hPBMCs)
-
Isolation of hPBMCs:
-
Collect venous blood from healthy human donors into sodium heparin tubes.
-
Isolate hPBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
-
Cell Treatment:
-
Plate the hPBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.[2]
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.[2]
-
-
Incubation and Sample Collection:
-
Incubate the plates for 16 hours at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, centrifuge the plates and collect the cell-free supernatant.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Generate a concentration-response curve and calculate the IC₅₀ value for IL-6 inhibition using a four-parameter nonlinear regression analysis.
-
Inhibition of IL-6 in Human Whole Blood (HWB)
-
Blood Collection:
-
Collect venous blood from healthy human donors into sodium heparin tubes.[5]
-
-
Ex Vivo Treatment:
-
Stimulation:
-
Stimulate the blood with LPS at a final concentration of 100 ng/mL.[5]
-
-
Incubation and Sample Collection:
-
Incubate the samples for 16 hours at 37°C.[5]
-
After incubation, centrifuge the blood tubes to separate the plasma.
-
-
Cytokine Measurement:
-
Measure the concentration of IL-6 in the plasma using an appropriate human cytokine MSD plate or ELISA kit.[5]
-
-
Data Analysis:
-
Determine the IC₅₀ value for IL-6 inhibition by performing a four-parameter nonlinear regression analysis of the concentration-response data.
-
Conclusion
This compound demonstrates potent and selective inhibition of MK2, leading to a significant reduction in IL-6 production in various cellular systems. Its well-defined mechanism of action within the p38 MAPK signaling pathway makes it a valuable tool for research into inflammatory diseases. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of targeting the MK2/IL-6 axis.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
The MK2 Inhibitor PF-3644022: A Technical Guide to Its Mechanism and the Utility of Phospho-HSP27 as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-3644022, a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). It details the compound's mechanism of action within the p38 MAPK signaling pathway and its demonstrated anti-inflammatory properties. A central focus of this document is the validation and utility of phosphorylated heat shock protein 27 (phospho-HSP27) as a robust pharmacodynamic biomarker for assessing the in vitro and in vivo activity of this compound. This guide consolidates quantitative data on the inhibitor's potency and efficacy, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of inflammatory responses, primarily through the control of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1] Direct inhibition of p38 MAPK has been a therapeutic strategy, but it has been associated with safety and tolerability issues in clinical trials.[2][3] An alternative approach is to target downstream effectors in the pathway, such as MAPK-activated protein kinase 2 (MK2), a direct substrate of p38.[1][2] MK2 activation is essential for the post-transcriptional regulation of TNFα and IL-6 mRNA stability and translation.[1]
This compound is a small molecule inhibitor that specifically targets MK2.[1] By inhibiting MK2, this compound effectively reduces the production of inflammatory cytokines, demonstrating therapeutic potential in preclinical models of inflammatory diseases.[1] A crucial aspect of developing targeted therapies is the identification of reliable biomarkers to monitor drug activity. Heat shock protein 27 (HSP27) is a well-established substrate of MK2.[4][5] Upon activation of the p38/MK2 pathway, HSP27 is phosphorylated at specific serine residues (Ser15, Ser78, and Ser82).[3][5] The level of phospho-HSP27, therefore, serves as a direct and quantifiable indicator of MK2 activity, making it an invaluable biomarker for evaluating the pharmacodynamic effects of MK2 inhibitors like this compound.[1]
Mechanism of Action of this compound and the p38/MK2/HSP27 Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of MK2.[1][6] It binds to the ATP-binding pocket of MK2, preventing the phosphorylation and subsequent activation of its downstream substrates. The primary signaling pathway involves the activation of p38 MAPK by upstream stimuli such as lipopolysaccharide (LPS) or other inflammatory signals.[1] Activated p38 MAPK then phosphorylates and activates MK2.[7] Activated MK2, in turn, phosphorylates several downstream targets, including HSP27.[4][5] The phosphorylation of HSP27 is involved in regulating actin cytoskeleton dynamics and cell migration.[8][9] Crucially, MK2 also regulates the stability of mRNAs encoding for inflammatory cytokines like TNFα and IL-6.[1] By inhibiting MK2, this compound blocks these downstream events, leading to a reduction in cytokine production and subsequent anti-inflammatory effects.[1]
Figure 1. The p38/MK2/HSP27 signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| MK2 | 5.2[6][10][11] | 3[1][6] |
| MK3 | 53[10][11] | - |
| PRAK (MK5) | 5.0[10][11] | - |
| MNK2 | 148[10] | - |
Data compiled from multiple sources.[1][6][10][11]
Table 2: Cellular Activity of this compound
| Assay | Cell Line/System | IC50 |
| TNFα Production | U937 cells | 160 nM[1] |
| TNFα Production | Human PBMCs | 160 nM[1][6] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | 1.6 µM[1] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | 10.3 µM[1] |
| Phospho-HSP27 (Ser82) Inhibition | U937 cells (LPS-stimulated) | 201 nM |
Data compiled from multiple sources.[1][6]
Table 3: In Vivo Efficacy of this compound in Rat Models of Inflammation
| Model | Endpoint | ED50 (mg/kg, oral) |
| Acute LPS-induced TNFα Production | Inhibition of TNFα | 6.9[1] |
| Chronic Streptococcal Cell Wall-induced Arthritis | Inhibition of Paw Swelling | 20[1][10] |
Data compiled from multiple sources.[1][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
In Vitro MK2 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic HSP27 peptide by recombinant MK2.
-
Reagents and Materials:
-
Recombinant active MK2 enzyme.
-
HSP27 peptide substrate.
-
ATP.
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, pH 7.5).
-
This compound serial dilutions.
-
384-well plates.
-
Kinase activity detection system (e.g., Caliper LabChip or ADP-Glo).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the HSP27 peptide substrate and MK2 enzyme in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for MK2.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated HSP27 peptide using a suitable detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a four-parameter logistic fit.
-
Cellular Assay for TNFα/IL-6 Production in U937 Cells
This protocol describes the measurement of cytokine inhibition by this compound in a human monocytic cell line.
-
Cell Culture and Plating:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Seed cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce cytokine production.
-
Incubate for 4 hours (for TNFα) or 16-24 hours (for IL-6) at 37°C.
-
-
Cytokine Measurement (ELISA):
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Quantify the concentration of TNFα or IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve and determine the IC50 of this compound.
-
Western Blot Analysis of Phospho-HSP27
This method is used to qualitatively and semi-quantitatively assess the inhibition of HSP27 phosphorylation in cells treated with this compound.
-
Cell Treatment and Lysate Preparation:
-
Plate and treat cells with this compound and LPS as described in section 4.2. A 30-minute LPS stimulation is often sufficient to observe robust HSP27 phosphorylation.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total HSP27 or a housekeeping protein like GAPDH or β-actin.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on the p38/MK2/HSP27 pathway.
Figure 2. General experimental workflow for evaluating this compound's effect on cytokine production and HSP27 phosphorylation.
Conclusion
This compound is a potent and selective MK2 inhibitor with clear anti-inflammatory effects demonstrated in both in vitro and in vivo models. The phosphorylation of HSP27 serves as a direct and reliable biomarker for the cellular activity of this compound, providing a crucial tool for its preclinical and potential clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of inflammation and drug discovery who are interested in the therapeutic targeting of the p38/MK2 signaling pathway. The correlation between the inhibition of phospho-HSP27 and the reduction in inflammatory cytokine production underscores the utility of this biomarker in guiding the development of MK2 inhibitors.[1]
References
- 1. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathScan® Phospho-HSP27 (Ser82) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 6. Arthritis in rats after systemic injection of streptococcal cells or cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram | Semantic Scholar [semanticscholar.org]
- 10. 4.5. Tissue and Cell Lysate Preparation for ELISA and Western Blot [bio-protocol.org]
- 11. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PF-3644022 for in vivo Rat Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of PF-3644022, a potent and selective inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2), in a rat model of chronic inflammation and arthritis. The protocol is based on the streptococcal cell wall (SCW)-induced arthritis model, a well-established method for evaluating anti-inflammatory therapeutics. This document includes comprehensive information on dosing, experimental workflow, and expected outcomes, supported by quantitative data and a visual representation of the relevant signaling pathway.
Introduction
Rheumatoid arthritis is a chronic inflammatory disease characterized by joint inflammation, pain, and eventual destruction of cartilage and bone. The p38 MAPK/MK2 signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators in the pathogenesis of arthritis.[1][2] this compound is an ATP-competitive inhibitor of MK2 that has demonstrated oral efficacy in preclinical models of inflammation.[3][4] By selectively targeting MK2, this compound offers a potential therapeutic strategy to mitigate the inflammatory cascade in arthritis with a potentially different safety profile compared to broader p38 MAPK inhibitors.[1][5] This document outlines the protocol for evaluating the efficacy of this compound in the rat SCW-induced arthritis model.
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. Inflammatory stimuli activate the p38 MAPK pathway, which in turn phosphorylates and activates MK2. Activated MK2 then promotes the stability and translation of mRNAs for pro-inflammatory cytokines like TNF-α. This compound acts by competitively inhibiting the ATP-binding site of MK2, thereby preventing the downstream production of these inflammatory mediators.[1][3]
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This protocol describes the induction of a chronic inflammatory arthritis in rats using streptococcal cell wall fragments, followed by treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., methylcellulose-Tween 20)
-
Female Lewis rats (125-140 g)
-
Streptococcal cell wall (SCW) fragments
-
Displacement plethysmometer for paw volume measurement
Experimental Workflow:
Caption: Experimental workflow for SCW-induced arthritis and this compound treatment.
Procedure:
-
Acclimatization: Acclimate female Lewis rats for at least one week prior to the start of the study, with ad libitum access to food and water.
-
Arthritis Induction: On day 0, induce arthritis by a single intraperitoneal injection of streptococcal cell wall fragments.
-
Acute Phase Monitoring: Monitor the animals for the development of an acute inflammatory response from days 1 to 5. This is typically characterized by initial paw swelling.
-
Group Allocation: On day 10, randomize animals that have developed the acute inflammatory phase into treatment groups (n=7-8 per group).
-
Treatment Administration: From day 10 to day 21, administer this compound or vehicle orally via gavage twice a day.[3]
-
Chronic Phase Assessment: The period from day 10 to 21 constitutes the chronic phase of inflammation, which is characterized by more severe and sustained joint inflammation.[3]
-
Endpoint Measurement: On day 21, measure the volume of the hind paws using a displacement plethysmometer to assess the degree of swelling.[3]
-
Pharmacokinetic Analysis: Following the final dose on day 21, plasma samples can be collected at various time points to determine the compound's exposure parameters.[3]
Quantitative Data
The efficacy of this compound in the rat SCW-induced arthritis model is dose-dependent. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Rat Arthritis Model
| Parameter | Value | Reference |
| Animal Model | Streptococcal Cell Wall-Induced Arthritis in Female Lewis Rats | [3][6] |
| Administration Route | Oral Gavage | [3][7] |
| Dosing Frequency | Twice a day | [3][7] |
| Treatment Duration | 12 days (Day 10 to 21) | [3][7] |
| ED₅₀ (Paw Swelling) | 20 mg/kg | [3][4][7] |
Table 2: Dose-Range Finding for this compound in Rat Arthritis Model
| Dose (mg/kg) | Treatment Schedule | Outcome | Reference |
| 3 | Twice daily for 12 days | Dose-dependent inhibition of chronic paw swelling | [6] |
| 10 | Twice daily for 12 days | Dose-dependent inhibition of chronic paw swelling | [6] |
| 30 | Twice daily for 12 days | Dose-dependent inhibition of chronic paw swelling | [6] |
| 50 | Twice daily for 12 days | Dose-dependent inhibition of chronic paw swelling | [6] |
| 100 | Twice daily for 12 days | Dose-dependent inhibition of chronic paw swelling | [6] |
Discussion
This compound demonstrates significant, dose-dependent anti-inflammatory effects in the rat streptococcal cell wall-induced arthritis model.[3][7] An ED₅₀ of 20 mg/kg for the inhibition of paw swelling highlights its potency when administered orally.[4] The twice-daily dosing regimen from day 10 to 21 effectively targets the chronic phase of the disease.[3] These findings support the therapeutic potential of selective MK2 inhibition for the treatment of rheumatoid arthritis.
Conclusion
The protocol and data presented provide a comprehensive guide for the in vivo evaluation of this compound in a rat model of chronic arthritis. The streptococcal cell wall-induced arthritis model is a robust and relevant system for assessing the anti-inflammatory efficacy of MK2 inhibitors. The provided dosing and experimental timelines are based on established studies and can be adapted for further non-clinical research and drug development efforts.
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-3644022 in U937 Monocytic Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-3644022 is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which plays a crucial role in the inflammatory response through the regulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα). The human U937 monocytic cell line, derived from a histiocytic lymphoma, is a widely used in vitro model to study inflammatory signaling pathways and the effects of anti-inflammatory agents.[1][2] Upon stimulation with lipopolysaccharide (LPS), U937 cells produce significant amounts of TNFα, making them an excellent system to evaluate the efficacy of MK2 inhibitors like this compound.[3] These application notes provide detailed protocols for utilizing this compound in U937 cells to study its effects on inflammatory signaling.
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of MK2.[3][4] The activation of the p38 MAPK pathway, for instance by LPS in U937 cells, leads to the phosphorylation and activation of MK2. Activated MK2, in turn, phosphorylates downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP). The phosphorylation of TTP is a critical step in stabilizing TNFα mRNA, leading to increased TNFα protein synthesis and secretion.[1] By inhibiting MK2, this compound prevents the phosphorylation of these substrates, leading to a potent suppression of TNFα production.[1][3] this compound exhibits high selectivity for MK2, with an IC50 of 5.2 nM and a Ki of 3 nM.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 / Ki Value | Reference |
| MK2 (enzyme activity) | Biochemical Assay | Ki = 3 nM | [3][4] |
| MK2 (enzyme activity) | Biochemical Assay | IC50 = 5.2 nM | |
| TNFα Production | U937 monocytic cells (LPS-stimulated) | IC50 = 160 nM | [3][5] |
| Phospho-HSP27 (Ser78) | U937 monocytic cells (LPS-stimulated) | IC50 = 270 nM (approx.) | [3] |
| TNFα Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 = 160 nM | [3][4] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | IC50 = 1.6 µM | [3][4] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 = 10.3 µM | [3][4] |
Experimental Protocols
Protocol 1: U937 Cell Culture and Maintenance
-
Cell Line: U937 (ATCC® CRL-1593.2™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
Protocol 2: Inhibition of LPS-Induced TNFα Production in U937 Cells
This protocol details the steps to measure the inhibitory effect of this compound on TNFα production in LPS-stimulated U937 cells.
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treatment: Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. Incubate the plate for 1 hour at 37°C.[3][5]
-
Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNFα production.[3][5]
-
Incubation: Incubate the plate for 4 hours at 37°C. This incubation time corresponds to the peak of TNFα production in U937 cells.[3]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for TNFα measurement.
-
TNFα Measurement: Quantify the amount of TNFα in the supernatant using a commercially available Human TNFα ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of TNFα inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot Analysis of Phospho-HSP27
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of HSP27, a direct downstream target of MK2.
-
Cell Seeding and Treatment: Seed U937 cells in a 6-well plate at a density of 1 x 10^6 cells per well. Pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour, followed by stimulation with 100 ng/mL LPS for 30 minutes.[3]
-
Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser78) and total HSP27 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-HSP27 signal to the total HSP27 signal and the loading control.
Visualizations
Caption: Signaling pathway of this compound in U937 cells.
Caption: General experimental workflow for testing this compound.
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PF-3644022 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-3644022, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), in peripheral blood mononuclear cells (PBMCs). This document includes detailed protocols for experimental procedures, a summary of quantitative data, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][2]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized, ATP-competitive inhibitor of MK2.[1][3] The p38 MAPK/MK2 signaling cascade is a critical regulator of inflammatory responses, primarily by controlling the synthesis of pro-inflammatory cytokines at the post-transcriptional level.[4] In immune cells like PBMCs, activation of this pathway, often by stimuli such as lipopolysaccharide (LPS), leads to the production of cytokines like Tumor Necrosis Factor α (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] this compound specifically targets MK2, a downstream substrate of p38 MAPK, thereby inhibiting the production of these inflammatory mediators.[1][3] This makes it a valuable tool for studying the role of MK2 in inflammatory processes and for the potential development of anti-inflammatory therapeutics.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of MK2.[1][3] It exhibits high potency for MK2 with a Ki of 3 nM.[1][2][3][5] By inhibiting MK2, this compound prevents the phosphorylation of downstream substrates, such as Heat Shock Protein 27 (HSP27) and Tristetraprolin (TTP).[1][6] The phosphorylation of TTP by MK2 leads to its inactivation; therefore, inhibition of MK2 by this compound maintains TTP in an active state, which in turn promotes the degradation of AU-rich element-containing mRNAs of pro-inflammatory cytokines like TNFα.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Type/System | IC50 / Ki Value | Reference |
| MK2 (enzyme activity) | Biochemical Assay | Ki = 3 nM | [1][2][3][5] |
| MK2 (enzyme activity) | Biochemical Assay | IC50 = 5.2 nM | [2] |
| PRAK (enzyme activity) | Biochemical Assay | IC50 = 5.0 nM | [2] |
| MK3 (enzyme activity) | Biochemical Assay | IC50 = 53 nM | [2] |
| MNK2 (enzyme activity) | Biochemical Assay | IC50 = 148 nM | [7] |
| TNFα Production | Human PBMCs (LPS-stimulated) | IC50 = 160 nM | [1][2][3] |
| TNFα Production | U937 Monocytic Cells (LPS-stimulated) | IC50 = 159 nM | [1] |
| IL-1β Production | Human PBMCs (LPS-stimulated) | IC50 ≈ 1-2 µM | [1] |
| IL-6 Production | Human PBMCs (LPS-stimulated) | IC50 ≈ 1-2 µM | [1] |
| IL-8 Production | Human PBMCs (LPS-stimulated) | IC50 ≈ 1-2 µM | [1] |
| TNFα Production | Human Whole Blood (LPS-stimulated) | IC50 = 1.6 µM | [1][2][3] |
| IL-6 Production | Human Whole Blood (LPS-stimulated) | IC50 = 10.3 µM | [1][2][3] |
| HSP27 Phosphorylation | U937 Cells (LPS-stimulated) | IC50 = 86.4 nM | [8] |
Signaling Pathway and Experimental Workflow
Caption: p38 MAPK/MK2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound treatment of PBMCs.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 3 mL of Ficoll-Paque PLUS underneath the diluted blood in a 15 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 15 mL conical tube.
-
Wash the collected cells by adding PBS to bring the volume to 15 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., using Trypan Blue exclusion).
Protocol 2: Inhibition of Cytokine Production in PBMCs
This protocol details the treatment of isolated PBMCs with this compound followed by LPS stimulation to measure the inhibition of cytokine production.[1]
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be less than 1%.[1]
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C in a humidified incubator.[1][5]
-
Prepare a 4X working solution of LPS (e.g., 400 ng/mL).
-
Stimulate the cells by adding 50 µL of the LPS working solution to each well to achieve a final concentration of 100 ng/mL.[1][5] Include vehicle control (DMSO) and unstimulated control wells.
-
Incubate the plate for 16 hours at 37°C in a humidified incubator.[1][5] For TNFα measurement alone, a 4-hour incubation may be sufficient.[1]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
Protocol 3: Cytokine Measurement
This protocol describes the quantification of cytokines in the collected cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex assay system.
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for TNFα, IL-6, IL-1β, and IL-8, or a multiplex cytokine assay kit (e.g., MesoScale Discovery).
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the chosen ELISA or multiplex assay kit.
-
Briefly, this typically involves adding the collected supernatants and standards to a pre-coated plate.
-
Incubate with detection antibodies conjugated to an enzyme or a fluorescent tag.
-
Add a substrate and measure the resulting signal using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the MK2 signaling pathway in inflammatory responses within PBMCs and other immune cells. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. Adherence to the detailed methodologies will ensure reproducible and reliable results, contributing to a better understanding of MK2's function in health and disease.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. xcessbio.com [xcessbio.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: PF-3644022 for Studying Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3644022 is a potent, selective, and orally bioavailable inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. As a downstream substrate of p38 MAPK, MK2 plays a crucial role in regulating the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), primarily by controlling the stability and translation of their mRNAs.[1][2][3] The targeted inhibition of MK2 by this compound offers a promising therapeutic strategy for a variety of inflammatory diseases by potentially avoiding the broader side effects associated with direct p38 MAPK inhibition.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo models of inflammation.
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of MK2.[1][5] By binding to the ATP pocket of MK2, it prevents the phosphorylation of downstream substrates, such as heat shock protein 27 (HSP27) and tristetraprolin (TTP), which are critical for the post-transcriptional regulation of inflammatory cytokine production.[1][6][7] The inhibition of MK2 leads to a significant reduction in the production of key pro-inflammatory mediators, thereby attenuating the inflammatory response.[1][8]
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| MK2 | Kᵢ | 3 nM | Enzyme Assay | [1][5] |
| MK2 | IC₅₀ | 5.2 nM | Enzyme Assay | [9][10] |
| PRAK (MK5) | IC₅₀ | 5.0 nM | Enzyme Assay | [9][10] |
| MK3 | IC₅₀ | 53 nM | Enzyme Assay | [9][10] |
| MNK2 | IC₅₀ | 148 nM | Enzyme Assay | [9][10] |
| TNFα Production | IC₅₀ | 160 nM | Human U937 Monocytic Cells | [1][5] |
| TNFα Production | IC₅₀ | 160 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| TNFα Production | IC₅₀ | 1.6 µM | LPS-stimulated Human Whole Blood | [1][5] |
| IL-6 Production | IC₅₀ | 10.3 µM | LPS-stimulated Human Whole Blood | [1][5] |
| IL-1β, IL-6, IL-8 Production | IC₅₀ | ~1-2 µM | LPS-stimulated hPBMCs | [5] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation
| Model | Parameter | Value | Reference |
| Acute LPS-induced TNFα Production | ED₅₀ | 6.9 mg/kg | [1][5] |
| Chronic Streptococcal Cell Wall-induced Arthritis (Paw Swelling) | ED₅₀ | 20 mg/kg | [1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for evaluating this compound.
Experimental Protocols
In Vitro Inhibition of TNFα Production in U937 Cells
Objective: To determine the IC₅₀ of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNFα production in human U937 monocytic cells.
Materials:
-
Human U937 monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle control)
-
96-well cell culture plates
-
TNFα ELISA kit or Meso Scale Discovery (MSD) assay platform
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Add 50 µL of the diluted this compound or vehicle (DMSO in culture medium) to the appropriate wells. Incubate for 1 hour at 37°C.[5]
-
Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.[5][11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[5][11]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
TNFα Measurement: Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit or an MSD assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Inhibition of LPS-induced TNFα Production in Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound in an acute model of LPS-induced inflammation in rats.
Materials:
-
Male Lewis rats (225-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.025% Tween 20)[5]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Blood collection tubes (e.g., with EDTA)
-
Rat TNFα ELISA kit
Procedure:
-
Animal Acclimation: Acclimate male Lewis rats for at least 3 days prior to the experiment with free access to food and water.
-
Fasting: Fast the rats for 18 hours before oral dosing, with continued free access to water.[5]
-
Compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Dosing: Administer this compound or vehicle to the rats via oral gavage.
-
LPS Challenge: One hour after compound administration, inject the rats intraperitoneally with LPS (e.g., 0.5 mg/kg in sterile saline).
-
Blood Collection: Ninety minutes after the LPS challenge, collect blood samples from the rats via cardiac puncture or another appropriate method into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a rat-specific TNFα ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each dose of this compound compared to the vehicle-treated, LPS-challenged group. Determine the ED₅₀ value from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the MK2 signaling pathway in inflammatory processes. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of MK2 inhibition in various inflammatory disease models. As with any experimental work, it is recommended to optimize these protocols for specific laboratory conditions and research questions.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of MK2 is protective in inflammation-associated colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of PF-3644022 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the oral administration of PF-3644022 in animal studies, focusing on its use as a potent and selective inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). The information is compiled from preclinical studies evaluating its anti-inflammatory efficacy.
Application Notes
Mechanism of Action:
This compound is a potent, ATP-competitive inhibitor of MK2, a downstream substrate of p38 MAP kinase.[1][2][3][4] The activation of the p38 MAP kinase pathway is a critical component of the inflammatory response, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][5] MK2 regulates the stability and translation of the mRNA for these cytokines.[1][5] By inhibiting MK2, this compound effectively reduces the production of these key inflammatory mediators.[1][5] Notably, this compound does not significantly affect the phosphorylation of p38α or JNK1/2, demonstrating its selectivity for MK2.[1] Inhibition of MK2 activity can be monitored by measuring the phosphorylation of its downstream target, heat shock protein 27 (HSP27).[1][2]
Signaling Pathway:
The diagram below illustrates the p38 MAPK/MK2 signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK/MK2 signaling pathway and inhibition by this compound.
In Vitro Activity:
This compound demonstrates potent inhibition of MK2 enzyme activity and cellular TNFα production. The following table summarizes its in vitro inhibitory concentrations.
| Parameter | System | IC50 / Ki | Reference |
| MK2 Enzyme Activity (Ki) | Enzyme Assay | 3 nM | [1][2][3] |
| MK2 Enzyme Activity (IC50) | Enzyme Assay | 5.2 nM | [4][6] |
| PRAK (IC50) | Enzyme Assay | 5.0 nM | [6] |
| MK3 (IC50) | Enzyme Assay | 53 nM | [6] |
| MNK2 (IC50) | Enzyme Assay | 148 nM | [6] |
| TNFα Production | U937 Monocytic Cells | 159 nM | [1] |
| TNFα Production | Human PBMCs | ~160 nM | [1][2] |
| p-HSP27 Inhibition | U937 Cells | 201 nM | [1] |
| TNFα Production | Human Whole Blood | 1.6 µM | [1][2] |
| IL-6 Production | Human Whole Blood | 10.3 µM | [1][2] |
| IL-1β Inhibition | Human PBMCs | 1-2 µM | [1] |
| IL-8 Inhibition | Human PBMCs | 1-2 µM | [1] |
In Vivo Efficacy and Pharmacokinetics in Animal Models:
This compound has shown oral efficacy in rat models of both acute and chronic inflammation.[1][2] The table below summarizes the key in vivo efficacy data.
| Animal Model | Species | Dosing Regimen | Efficacy Endpoint | ED50 | Reference |
| LPS-Induced TNFα Production | Rat | Single oral dose | Inhibition of TNFα production | 6.9 mg/kg | [1][2] |
| Streptococcal Cell Wall-Induced Arthritis | Rat | Oral, twice daily for 12 days | Inhibition of paw swelling | 20 mg/kg | [1][6] |
| LPS-Induced Endotoxemia | Mouse | Single oral dose | Inhibition of TNFα release | 7.02 mg/kg | [7] |
This compound displays favorable pharmacokinetic properties in rats, which contributes to its oral efficacy.[1][2] The efficacy in the chronic arthritis model is strongly correlated with maintaining a minimum plasma concentration (Cmin) above the EC50 for TNFα inhibition.[1][2]
Experimental Protocols
1. Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (0.5%)
-
Tween 20 (0.025%)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Prepare the vehicle by dissolving 0.5 g of methylcellulose and 0.025 mL of Tween 20 in 100 mL of sterile water. Mix thoroughly until the methylcellulose is fully hydrated and the solution is homogenous.
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the final suspension using a stir plate for at least 30 minutes before administration to maintain homogeneity.
-
The suspension should be prepared fresh daily.
-
2. Protocol for Oral Gavage in Rodents
This protocol provides a general guideline for administering substances via oral gavage to mice and rats.
-
Materials:
-
Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded/bulb tip.[8]
-
Syringe
-
Animal scale
-
This compound suspension
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[8]
-
Determine the correct insertion length of the gavage needle by measuring from the tip of the animal's nose to the last rib or the bottom of the sternum.[8][9] Mark this length on the needle.
-
Fill the syringe with the calculated volume of the this compound suspension. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region.[8]
-
Gently extend the animal's head back to create a straight line through the neck and esophagus.[8][9]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The animal should swallow as the tube passes.[8] Do not force the needle; if resistance is met, withdraw and try again.[9]
-
Once the needle is inserted to the predetermined depth, administer the suspension slowly and steadily.[10]
-
After administration, gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing.[8][9]
-
3. In Vivo Efficacy Study: LPS-Induced TNFα Production in Rats
This protocol is for an acute inflammation model to evaluate the efficacy of orally administered this compound.
-
Experimental Workflow:
Caption: Experimental workflow for the rat LPS-induced TNFα model.
-
Procedure:
-
Acclimatize male Lewis rats for at least 3 days before the experiment.
-
Group the animals (n=7-8 per group) and record their body weights.
-
Prepare the this compound suspension and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle via oral gavage in a volume of 1 ml.[1]
-
Four hours after the oral administration, challenge the rats with lipopolysaccharide (LPS) at a dose of 1 mg/kg via intravenous injection (penile vein).[1]
-
Ninety minutes after the LPS challenge, collect blood via cardiac puncture under anesthesia.[1]
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure the serum TNFα levels using a rat-specific TNFα ELISA kit.[1]
-
Determine the plasma concentrations of this compound using LC-MS/MS to establish a pharmacokinetic/pharmacodynamic relationship.[1]
-
4. In Vivo Efficacy Study: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This protocol is for a chronic inflammation model to assess the sustained efficacy of orally administered this compound.
-
Procedure:
-
Induce arthritis in female Lewis rats by intra-articular injection of SCW.
-
On day 10 post-SCW injection, when the acute inflammatory phase is established, pool the animals and divide them into treatment groups (n=7-8 per group).[1]
-
Administer this compound or vehicle control orally twice a day from day 10 to day 21.[1] The dosing volume is 1 ml per administration.[1]
-
On day 21, measure the hind paw swelling volume using a displacement plethysmometer.[1]
-
After the final dose on day 21, collect plasma samples at various time points (up to 11 hours) to determine the pharmacokinetic parameters of this compound.[1]
-
5. Assessment of MK2 Inhibition via HSP27 Phosphorylation
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring the phosphorylation of HSP27 in cell lysates.
-
Procedure:
-
Pre-treat U937 cells with varying concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with LPS (100 ng/ml) for 30 minutes.[1]
-
Prepare cell lysates.
-
Analyze the levels of phosphorylated HSP27 (p-HSP27), total HSP27, phosphorylated p38 (p-p38), and total p38 using Western blot analysis.[1]
-
The inhibition of p-HSP27 levels with no significant change in p-p38 levels will confirm the selective inhibition of MK2.[1]
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: PF-3644022 in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with often poor prognosis and high rates of recurrence. Standard therapies, including radiation, can be limited by treatment resistance. The p38/MAPKAPK2 (MK2) signaling pathway has been identified as a critical mediator of stress responses, including those induced by radiation, and is implicated in promoting tumor inflammation and survival. PF-3644022, a potent and selective inhibitor of MK2, has emerged as a promising therapeutic agent. In preclinical HNSCC patient-derived xenograft (PDX) models, the combination of this compound with radiation therapy has demonstrated significant efficacy in reducing tumor growth and improving survival, highlighting the potential of MK2 inhibition as a strategy to overcome radiation resistance in HNSCC.[1][2]
This document provides detailed application notes and protocols for the use of this compound in HNSCC xenograft models, based on published research. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor of MAPKAPK2 (MK2).[3] The p38 MAPK pathway is activated by cellular stressors such as radiation therapy. Activated p38 then phosphorylates and activates its downstream substrate, MK2. Activated MK2, in turn, phosphorylates various substrates, including Heat Shock Protein 27 (HSP27). This signaling cascade is associated with increased production of inflammatory cytokines, resistance to apoptosis, and enhanced tumor cell survival. By inhibiting MK2, this compound blocks the phosphorylation of HSP27 and other downstream targets, thereby abrogating these pro-tumorigenic effects and sensitizing cancer cells to treatments like radiation.[1][2]
Data Presentation
The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of this compound in HNSCC xenograft models.
Table 1: In Vivo Efficacy of this compound in Combination with Radiation Therapy (RT) in HNSCC Patient-Derived Xenografts (PDX)
| Treatment Group | Tumor Growth | Survival | Reference |
| Vehicle Control | Baseline Growth | Median survival data not specified | [1][2] |
| This compound alone | Modest, non-significant decrease in tumor growth | Not significantly different from control | [1][2] |
| Radiation Therapy (RT) alone | Significant tumor growth delay compared to control | Increased survival compared to control | [1][2] |
| This compound + RT | Significantly decreased tumor growth compared to RT alone | Significantly increased survival compared to RT alone | [1][2] |
Table 2: Biomarker Modulation by this compound and Radiation Therapy in HNSCC PDX Tumors
| Biomarker | Treatment Group | Change in Expression/Activity | Reference |
| Phospho-MK2 (p-MK2) | Radiation Therapy (RT) | Increased | [2] |
| Phospho-MK2 (p-MK2) | This compound + RT | Decreased (compared to RT alone) | [2] |
| Phospho-HSP27 (p-HSP27) | Radiation Therapy (RT) | Increased | [2] |
| Phospho-HSP27 (p-HSP27) | This compound + RT | Decreased (compared to RT alone) | [2] |
Experimental Protocols
HNSCC Patient-Derived Xenograft (PDX) Model Establishment and Treatment
This protocol outlines the establishment of HNSCC PDX models and subsequent treatment with this compound and/or radiation.
Materials:
-
Fresh HNSCC tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Surgical tools for tissue processing
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Surgically resected HNSCC tumor tissue is obtained under sterile conditions.
-
The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (approximately 2-3 mm³).
-
Fragments are subcutaneously implanted into the flank of anesthetized immunodeficient mice. Matrigel can be mixed with the tumor fragments to improve engraftment rates.
-
Mice are monitored for tumor growth. Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to subsequent cohorts of mice for expansion.
-
-
Drug Formulation and Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
A typical dosage for in vivo studies is 30 mg/kg, administered via oral gavage once or twice daily. The exact dosing schedule should be optimized for the specific PDX model.
-
-
Radiation Therapy:
-
When tumors reach a size of 150-200 mm³, mice are randomized into treatment groups.
-
Radiation is delivered locally to the tumor using a shielded irradiator. A common fractionation schedule is 2 Gy daily for 5 consecutive days.
-
-
Combination Treatment:
-
For combination studies, this compound administration typically begins 1-3 days prior to the start of radiation therapy and continues throughout the radiation course.
-
-
Monitoring and Endpoint:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Animal body weight and overall health are monitored regularly.
-
Mice are euthanized when tumors reach a predetermined maximum size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumors are harvested for downstream analyses (e.g., Western blotting, immunohistochemistry).
-
Western Blotting for p-MK2 and p-HSP27
Materials:
-
Harvested tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-MK2 (Thr334), rabbit anti-phospho-HSP27 (Ser82), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize harvested tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MK2, anti-p-HSP27, or loading control) overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Immunohistochemistry (IHC) for p-MK2
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: rabbit anti-phospho-MK2 (Thr334)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-p-MK2 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP.
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using mounting medium.
-
-
Analysis:
-
Images of the stained sections can be captured using a microscope.
-
Quantitative analysis of staining intensity and the percentage of positive cells can be performed using image analysis software (e.g., HALO).
-
Conclusion
The use of the MK2 inhibitor this compound in HNSCC xenograft models, particularly in combination with radiation therapy, demonstrates a promising therapeutic strategy. The protocols and data presented here provide a framework for researchers to further investigate the role of the p38/MK2 pathway in HNSCC and to evaluate the efficacy of MK2 inhibitors in preclinical settings. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel and more effective treatments for HNSCC.
References
Application Notes and Protocols: PF-3644022 for Chronic Cervical Spinal Cord Compression
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of PF-3644022, a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), in a preclinical model of chronic cervical spinal cord compression. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of MK2 inhibition for this debilitating condition. The protocols are based on established methodologies from peer-reviewed research and cover the animal model, drug administration, behavioral analysis, and molecular biology techniques.
Introduction
Chronic compression of the cervical spinal cord, often resulting from conditions like cervical spondylotic myelopathy or ossification of the posterior longitudinal ligament (OPLL), leads to progressive neurological dysfunction.[1] The underlying pathophysiology involves a complex interplay of mechanical injury, inflammation, and apoptosis.[1][2] The p38 MAPK/MK2 signaling pathway is a key regulator of inflammatory cytokine production and has been implicated in the pathology of chronic inflammation.[3] this compound is a selective inhibitor of MK2, and by targeting this pathway, it offers a promising therapeutic strategy to mitigate inflammation and subsequent neuronal damage in chronic spinal cord compression.[1]
This document details the application of this compound in the twy/twy mouse model, a genetic model that spontaneously develops progressive calcification of the cervical spine, leading to chronic spinal cord compression that mimics the human condition.[4]
Product Information
| Product Name | This compound |
| Synonyms | (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1][4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one |
| Target | Mitogen-activated protein kinase-activated protein kinase 2 (MK2) |
| Chemical Formula | C23H21N5OS |
| Molecular Weight | 415.51 g/mol |
| Formulation | For in vivo studies, this compound can be formulated for oral administration. |
| Storage | Store at -20°C. |
Mechanism of Action
Chronic cervical spinal cord compression triggers a sustained inflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] This inflammatory cascade is partly mediated by the p38 MAPK signaling pathway. Upon activation by upstream stressors, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2, in turn, stabilizes the mRNAs of pro-inflammatory cytokines, leading to their enhanced translation and release. This compound acts as a potent and selective inhibitor of MK2, thereby preventing the production of these inflammatory mediators.[1][3] By dampening the inflammatory response, this compound also reduces downstream apoptotic signaling, leading to neuronal protection and improved functional outcomes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in the twy/twy mouse model of chronic cervical spinal cord compression.
Table 1: Behavioral Outcomes
| Parameter | Control (ICR Mice) | twy/twy Mice (Untreated) | twy/twy Mice + this compound (30 mg/kg) | Reference |
| BMS Score | Normal | Significantly Decreased | Significantly Improved vs. Untreated | [5] |
| Stride Length | Normal | Reduced | Markedly Improved vs. Untreated | [1][2] |
| Interlimb Coordination | Normal | Reduced | Markedly Improved vs. Untreated | [1][2] |
Table 2: Molecular Markers of Inflammation and Apoptosis (Western Blot)
| Protein | Control (ICR Mice) | twy/twy Mice (Untreated) | twy/twy Mice + this compound (30 mg/kg) | Reference |
| p-MK2 | Low | Significantly Increased | Significantly Decreased vs. Untreated | [1] |
| IL-1β | Low | Significantly Increased | Significantly Decreased vs. Untreated | [1] |
| NF-κB | Low | Significantly Increased | Markedly Reduced vs. Untreated | [1][2] |
| TNF-α | Low | Significantly Increased | Markedly Reduced vs. Untreated | [1][2] |
| Cleaved Caspase-8 | Low | Remarkable Increase | Reduced vs. Untreated | [1] |
| Bax/Bcl-2 Ratio | Low | Increased by 2.1-fold | Attenuated Increase vs. Untreated | [1] |
Experimental Protocols
Animal Model: twy/twy Mouse
The twy/twy mouse is a spontaneous mutant model that develops progressive ossification of the posterior longitudinal ligament in the cervical spine, leading to chronic compression of the spinal cord.[4] This model is advantageous as it closely mimics the pathophysiology of human cervical spondylotic myelopathy.
-
Strain: twy/twy mice and age-matched wild-type (e.g., ICR) mice as controls.
-
Age for Study: Mice aged 20 weeks are typically used for treatment studies, as significant spinal cord compression and neurological deficits are established by this age.[1][2]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
This compound Administration
-
Vehicle Control: An appropriate vehicle (e.g., saline, 0.5% methylcellulose) should be administered to a control group of twy/twy mice.
Behavioral Analysis: CatWalk Gait Analysis
The CatWalk XT system provides an automated and objective assessment of gait in rodents.
-
Habituation: Acclimate mice to the testing room for at least 30 minutes prior to testing. Allow each mouse to explore the CatWalk apparatus before the recording session.
-
Data Acquisition:
-
Set the camera gain and detection threshold appropriately for clear footprint detection.
-
Allow the mouse to walk freely across the glass walkway.
-
Record at least three compliant runs per mouse (i.e., uninterrupted walks at a consistent speed).
-
-
Data Analysis: The CatWalk XT software automatically analyzes various gait parameters, including:
-
Stride Length: The distance between successive placements of the same paw.
-
Interlimb Coordination: The temporal relationship between the placements of different paws.
-
Other parameters such as base of support, swing speed, and stance duration can also be analyzed.
-
Molecular Analysis: Western Blotting
This protocol outlines the detection of protein expression in spinal cord tissue.
-
Tissue Homogenization:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-MK2, IL-1β, NF-κB, TNF-α, cleaved caspase-8, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Conclusion
The MK2 inhibitor this compound has demonstrated significant therapeutic potential in a preclinical model of chronic cervical spinal cord compression.[1][2] By attenuating the inflammatory response and subsequent apoptosis, this compound treatment leads to improved neurological function.[1][2] The protocols and data presented herein provide a solid foundation for further investigation into the therapeutic utility of MK2 inhibition for chronic spinal cord injury and other neuroinflammatory conditions.
References
- 1. noldus.com [noldus.com]
- 2. Catwalk Gait Analysis Protocol [protocols.io]
- 3. Initiation and progression of ossification of the posterior longitudinal ligament of the cervical spine in the hereditary spinal hyperostotic mouse (twy/twy) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a mouse model of chronic ventral spinal cord compression: Neurobehavioral, radiological, and pathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols for PF-3644022
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions for the storage, handling, and use of PF-3644022, a potent and selective ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).
Introduction
This compound is a crucial research tool for investigating the p38/MK2 signaling pathway, which plays a significant role in inflammatory responses.[1][2] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and Interleukin-6 (IL-6).[2][3] These notes are intended to guide researchers in the proper use of this compound to ensure experimental consistency and reliable results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 374.46 g/mol |
| Formula | C₂₁H₁₈N₄OS |
| CAS Number | 1276121-88-0 |
| Appearance | Solid powder |
| Purity | ≥98% |
| Biological Activity | Potent inhibitor of MK2 (Ki = 3 nM) |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| +4°C | Short-term | |
| Stock Solution | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: Always refer to the manufacturer's specific recommendations.
Reconstitution and Solution Preparation
This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Solubility Data:
| Solvent | Maximum Concentration |
| DMSO | 40 mM - 75 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 3 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW = 374.46 g/mol ), add 267 µL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of MK2, a downstream substrate of p38 MAP kinase.[2] The p38/MK2 signaling cascade is activated by cellular stresses and inflammatory stimuli, leading to the production of pro-inflammatory cytokines. By inhibiting MK2, this compound prevents the phosphorylation of downstream targets, such as tristetraprolin (TTP), which in turn leads to the degradation of TNFα mRNA and a reduction in TNFα protein levels.[1]
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro MK2 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound on MK2 kinase in a cell-free system.
Materials:
-
Recombinant human MK2 enzyme
-
Fluorescently labeled substrate peptide (e.g., HSP27 peptide)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
This compound
-
Microplate reader capable of detecting fluorescence
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a microplate, add the recombinant MK2 enzyme, the fluorescently labeled substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at its Km value for MK2.
-
Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear phase.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Assay for TNFα Inhibition in U937 Cells
This protocol outlines a cell-based assay to measure the effect of this compound on the production of TNFα in the human monocytic cell line U937.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
TNFα ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Differentiate the U937 cells into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours, if required by the specific experimental design.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate the cells for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a TNFα ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound for TNFα inhibition.
Caption: Workflow for a cell-based TNFα inhibition assay.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity | Improper storage leading to degradation. | Ensure the compound is stored correctly. Use a fresh aliquot. |
| Inaccurate concentration of the stock solution. | Verify the calculations and preparation of the stock solution. | |
| High variability in results | Inconsistent cell seeding or treatment. | Ensure uniform cell density and consistent addition of reagents. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution. | |
| Compound precipitation in media | The final concentration of DMSO is too high. | Ensure the final DMSO concentration in the cell culture medium is typically below 0.5%. |
| The compound has low solubility in aqueous media. | Prepare intermediate dilutions in a suitable solvent before adding to the aqueous medium. Vortex thoroughly. |
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PF-3644022 off-target effects at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the MK2 inhibitor, PF-3644022. Special attention is given to potential off-target effects at high concentrations.
Troubleshooting Guide
Researchers using this compound at high concentrations may encounter unexpected results due to its off-target effects. This guide provides insights into potential issues and suggests experimental approaches to identify and mitigate them.
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Action |
| Unexpected changes in cell cycle or proliferation. | Inhibition of PIM1, a kinase involved in cell cycle progression and apoptosis. | Perform a dose-response curve to determine the lowest effective concentration for MK2 inhibition. Use a more selective PIM1 inhibitor as a negative control to see if the phenotype is replicated. |
| Alterations in calcium signaling or cellular metabolism. | Inhibition of CAMKII or AMPK. CAMKII is a key regulator of calcium signaling, and AMPK is a central metabolic sensor. | Measure intracellular calcium levels or key metabolic indicators (e.g., ATP levels, phosphorylation of AMPK substrates) in the presence of high concentrations of this compound. |
| Unanticipated effects on cell adhesion or migration. | Inhibition of MER, a receptor tyrosine kinase involved in cell adhesion and migration. | Conduct cell adhesion or migration assays (e.g., wound healing, transwell assays) and compare the effects of this compound with a known MER inhibitor. |
| Broader anti-inflammatory effects than expected. | Inhibition of other kinases in the MAPK signaling pathway or related inflammatory pathways, such as ASK1 or DRAK1. | Profile the phosphorylation status of key proteins in related signaling pathways (e.g., JNK, NF-κB) to assess the specificity of the observed effects. |
| Inconsistent inhibition of TNFα in different cell types. | Cell type-specific expression and importance of off-target kinases. | Validate findings in a secondary cell line or primary cells. Perform a kinase activity screen in the cell lysate to identify other inhibited kinases at the concentrations used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of MAPKAPK2 (MK2) with a Ki of 3 nM and an IC50 of 5.2 nM.[1][2][3] At higher concentrations, it exhibits inhibitory activity against other kinases. The most potent off-target activities are against PRAK (MK5) and MK3.[1][3] A kinase screen of 200 human kinases showed that at 1 µM, this compound inhibited 16 kinases by more than 50%.
Q2: What is the recommended concentration range for cellular assays to maintain selectivity for MK2?
A2: For optimal selectivity in cellular assays, it is recommended to use this compound in the range of 200-900 nM. In human U937 monocytic cells, this compound potently inhibits TNFα production with an IC50 of approximately 160 nM, which correlates well with the inhibition of the MK2 substrate, phospho-heat shock protein 27 (HSP27).[1][4]
Q3: How can I confirm that the observed phenotype in my experiment is due to MK2 inhibition and not off-target effects?
A3: To confirm on-target activity, you should perform a dose-response experiment and correlate the phenotype with the inhibition of a known MK2 substrate, such as HSP27 phosphorylation. Additionally, using a structurally different MK2 inhibitor as a positive control can help validate that the observed effect is specific to MK2 inhibition.
Q4: Are there any known toxicities associated with this compound at high concentrations?
A4: While specific cytotoxicity data at high concentrations in vitro is not extensively detailed in the provided search results, it is a common phenomenon for kinase inhibitors to exhibit toxicity at higher doses due to off-target effects. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell system at the intended concentrations.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-target kinases.
Table 1: On-Target and Key Off-Target Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| MK2 | 5.2[1][2][3] | 3[1][4] |
| PRAK (MK5) | 5.0[1][3] | - |
| MK3 | 53[1][2][3] | - |
| MNK2 | 148[1] | - |
Table 2: Other Off-Target Kinases with Significant Inhibition by this compound
| Target | IC50 (nM) |
| ASK1 | 60 |
| BrSK1 | 187 |
| BrSK2 | 90 |
| CAMK2 | 70 |
| DRAK1 | 71 |
| MER | 76 |
| PIM1 | 88 |
| AMPK | 117 |
Note: The IC50 values in Table 2 are from a single source and should be considered as approximate values.
Experimental Protocols
In Vitro MK2 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against MK2.
-
Reaction Setup:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% bovine serum albumin (BSA), and 0.0005% Tween 20.
-
Add recombinant human MK2 enzyme to the reaction buffer.
-
Add a fluorescently labeled heat shock protein 27 (HSP27) peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubate the reaction at room temperature. The reaction time should be within the linear phase of the enzyme kinetics.
-
-
Termination and Detection:
-
Terminate the reaction by adding 30 mM EDTA.
-
Separate the phosphorylated and non-phosphorylated HSP27 peptide using an electrophoretic mobility shift assay (e.g., Caliper LabChip 3000).
-
Quantify the amount of phosphorylated peptide to determine the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular TNFα Production Assay in U937 Cells
This protocol outlines the measurement of TNFα production in LPS-stimulated U937 cells in the presence of this compound.
-
Cell Culture and Plating:
-
Culture human U937 monocytic cells in appropriate growth medium.
-
Plate the cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
TNFα Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a suitable method, such as an ELISA or an electrochemiluminescence-based assay (e.g., Meso Scale Discovery).
-
-
Data Analysis:
-
Calculate the percentage of TNFα inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and cellular assays with this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
PF-3644022 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PF-3644022 in various solvents and experimental media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 75 mg/mL (200.28 mM)[1]. For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility[1].
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Storage recommendations for this compound are summarized in the table below. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
Q3: What is the stability of this compound in DMSO stock solutions?
A3: A 10 mM stock solution of this compound in 100% DMSO can be stored at room temperature for up to two weeks[2]. For longer-term storage, it is recommended to keep aliquots at -20°C for up to one month or at -80°C for up to one year[1].
Q4: How stable is this compound in aqueous media for in vitro experiments?
A4: this compound has been found to be stable in aqueous solutions for 4 to 8 weeks with undetectable levels of oxidation[2]. When preparing working solutions for cell-based assays, it is common practice to dilute the DMSO stock solution into the aqueous culture medium, ensuring the final DMSO concentration is low (typically less than 1%) to avoid solvent toxicity[2].
Q5: I am observing precipitation when I add my this compound stock solution to my aqueous buffer/media. What should I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Please refer to the Troubleshooting Guide below for steps to resolve this.
Q6: Is this compound sensitive to light?
A6: There is no specific published data on the photostability of this compound. However, as a general precaution for small organic molecules, it is advisable to protect solutions from direct light, especially during long-term storage and experiments. For applications involving significant light exposure, it is recommended to perform a photostability assessment as outlined in the Experimental Protocols section.
Solubility and Storage Data
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 75 | 200.28 | [1] |
| DMSO | 14.98 | 40 | [3] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Solid Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | Room Temperature | ≤ 2 weeks | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Aqueous Solution | Not specified | 4 - 8 weeks | [2] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Caption: Troubleshooting workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Preparation of 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound (Molecular Weight: 374.46 g/mol ) to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.74 mg of this compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution in Aqueous Medium:
-
Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of the 10 mM stock solution needed to achieve the final desired concentration in your experiment.
-
While gently vortexing the aqueous medium, add the calculated volume of the DMSO stock solution dropwise. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <1%, and often <0.1%).
-
Protocol 2: General Protocol for Assessing this compound Stability in a Specific Aqueous Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer or medium.
Caption: Workflow for stability assessment.
-
Objective: To determine the rate of degradation of this compound in a specific aqueous medium over time under experimental conditions.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
The specific aqueous buffer or cell culture medium of interest
-
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradants.
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous medium of interest at the highest concentration you plan to use in your experiments.
-
Immediately after preparation (Time = 0), take an aliquot and analyze it using the validated HPLC method to determine the initial concentration (C₀).
-
Incubate the remaining solution under the exact conditions of your experiment (e.g., temperature, CO₂, humidity).
-
If you are specifically testing for thermal stability, ensure the solution is protected from light by using an amber vial or wrapping the container in aluminum foil.
-
At selected time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to measure the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time = 0.
-
-
Data Interpretation: A plot of the percentage of this compound remaining versus time will indicate its stability. A compound is generally considered stable if the concentration remains above 90% of the initial concentration over the course of the experiment.
Signaling Pathway
This compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), which is a key downstream substrate of p38 MAPK. The p38/MK2 signaling pathway plays a critical role in the inflammatory response, primarily by regulating the synthesis of pro-inflammatory cytokines like TNFα.
References
Technical Support Center: PF-3644022 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MK2 inhibitor, PF-3644022, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1] MK2 is a downstream substrate of p38 MAPK and plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as TNFα and IL-6. By inhibiting MK2, this compound blocks the production of these cytokines.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MK2, it has been shown to inhibit other kinases at higher concentrations. The most notable off-targets are MAPKAPK3 (MK3) and p38 regulated/activated kinase (PRAK).[1] It is important to consider these off-target effects when designing experiments and interpreting results.
Q3: Is this compound toxic to primary cells?
Direct cytotoxicity data for this compound in primary human hepatocytes, neurons, and chondrocytes is limited in publicly available literature. However, studies in dogs have shown that this compound can cause acute hepatotoxicity.[2] This is thought to be due to the inhibition of hepatobiliary transporters, which are crucial for clearing substances from the liver. As with any small molecule inhibitor, it is recommended to perform dose-response experiments to determine the optimal non-toxic concentration for your specific primary cell type and experimental conditions.
Q4: What are the common challenges when working with this compound in primary cell cultures?
Common challenges include:
-
Solubility: this compound has poor aqueous solubility. It is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Batch-to-batch variability: As with any chemical compound, there can be variability between batches. It is advisable to test each new batch for potency and potential toxicity.
-
Primary cell sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Careful optimization of inhibitor concentration and treatment duration is critical.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in Primary Hepatocyte Cultures
| Possible Cause | Troubleshooting Step |
| Inhibition of Hepatobiliary Transporters | This compound is known to inhibit the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2).[2] Inhibition of these transporters can lead to the intracellular accumulation of toxic bile acids and other metabolites, causing hepatocyte death. Recommendation: Lower the concentration of this compound. Consider co-treatment with a known BSEP and MRP2 substrate to see if toxicity is altered. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to primary hepatocytes. Recommendation: Ensure the final DMSO concentration is below 0.1% and that a vehicle control with the same DMSO concentration is included in your experiment. |
| Off-Target Kinase Inhibition | At higher concentrations, this compound may inhibit other kinases, leading to unforeseen cytotoxic effects. Recommendation: Perform a dose-response curve to identify the lowest effective concentration that inhibits MK2 without causing significant cell death. |
| General Culture Stress | Primary hepatocytes are sensitive to culture conditions. Recommendation: Ensure optimal culture conditions, including media quality, seeding density, and plate coating. |
Issue 2: Reduced Viability in Primary Neuron Cultures
| Possible Cause | Troubleshooting Step |
| Neurotoxicity | While specific neurotoxicity data for this compound is scarce, high concentrations of any kinase inhibitor can potentially interfere with essential neuronal signaling pathways. Recommendation: Start with a very low concentration range (e.g., nanomolar) and carefully titrate up to find a non-toxic working concentration. Use multiple viability assays (e.g., MTT and LDH release) to confirm results. |
| Excitotoxicity | Stressed neurons can release excessive glutamate, leading to excitotoxicity. Recommendation: Ensure your culture medium contains appropriate neuroprotective factors. Monitor for signs of neuronal stress, such as neurite blebbing or retraction. |
| Solvent Effects | Neurons are particularly sensitive to DMSO. Recommendation: Use the lowest possible DMSO concentration and include a vehicle control. If possible, prepare a more diluted stock solution to minimize the final DMSO percentage. |
Issue 3: Apoptosis or Necrosis in Primary Chondrocyte Cultures
| Possible Cause | Troubleshooting Step |
| Induction of Cell Death Pathways | Inhibition of MK2 or off-target kinases could inadvertently trigger apoptotic or necrotic pathways in chondrocytes. Recommendation: Perform assays to distinguish between apoptosis and necrosis (e.g., caspase-3/7 activity assay for apoptosis, LDH release for necrosis) to understand the mechanism of cell death. |
| Alteration of Survival Signals | The p38/MK2 pathway is involved in cellular stress responses and survival. Its inhibition might sensitize chondrocytes to other stressors in the culture environment. Recommendation: Ensure a stable and optimal culture environment. Consider the presence of growth factors and other supplements in your media that support chondrocyte viability. |
| Compound Precipitation | Due to its low solubility, this compound might precipitate out of solution at higher concentrations, especially in complex culture media, leading to physical stress on the cells. Recommendation: Visually inspect your cultures for any signs of precipitation. Prepare fresh dilutions of the compound for each experiment. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| MK2 Inhibition (IC50) | 5.2 nM | Enzyme Assay | [1] |
| MK2 Inhibition (Ki) | 3 nM | Enzyme Assay | [1] |
| MK3 Inhibition (IC50) | 53 nM | Enzyme Assay | [1] |
| PRAK Inhibition (IC50) | 5.0 nM | Enzyme Assay | [1] |
| TNFα Production Inhibition (IC50) | 160 nM | U937 Cells | [1] |
| BSEP Inhibition (IC50) | 10 µM | Membrane Vesicles | [2] |
| MRP2 Inhibition (IC50) | 38 µM | MDCK Cells | [2] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound in Primary Human Hepatocytes using LDH Assay
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
LDH Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 2: Evaluating Neurotoxicity of this compound in Primary Neurons using MTT Assay
-
Cell Seeding: Plate primary neurons on poly-D-lysine coated 96-well plates at an appropriate density and culture for at least 7 days to allow for maturation.
-
Compound Preparation: Prepare serial dilutions of this compound in neurobasal medium as described in Protocol 1.
-
Treatment: Carefully replace half of the culture medium with fresh medium containing the desired final concentrations of this compound or vehicle control.
-
Incubation: Incubate the neurons for 48 to 72 hours.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cell death.
References
How to mitigate PF-3644022 induced artifacts in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-3644022, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). Here you will find troubleshooting guides and frequently asked questions to help mitigate potential artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2][3][4] It functions by binding to the ATP pocket of MK2, preventing the phosphorylation of its downstream substrates.[5][6] This inhibitory action blocks the signaling cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[7][5][6]
Q2: What is the selectivity profile of this compound?
This compound exhibits good selectivity for MK2 when profiled against a large panel of human kinases.[1][5] However, it also shows inhibitory activity against other kinases, most notably MK3 and p38 regulated/activated kinase (PRAK).[7][8] Researchers should be aware of these potential off-target effects when interpreting their data.
Q3: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. For inhibiting TNFα production in human monocytic U937 cells or peripheral blood mononuclear cells (PBMCs), the IC50 is approximately 160 nM.[1][5] However, in human whole blood assays, higher concentrations are required, with an IC50 of 1.6 µM for TNFα and 10.3 µM for IL-6 inhibition.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How can I confirm that this compound is active in my cellular experiment?
A reliable method to confirm the activity of this compound is to measure the phosphorylation status of a known downstream target of MK2, such as heat shock protein 27 (HSP27).[1][5] Inhibition of MK2 by this compound should lead to a decrease in the phosphorylation of HSP27 at Serine 78 or Serine 82.[5] This can be assessed by Western blotting or ELISA.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Unexpected or Off-Target Effects Observed
Possible Cause: Although this compound is a selective MK2 inhibitor, it can inhibit other kinases at higher concentrations, such as MK3 and PRAK.[7][8] The observed phenotype might be a result of inhibiting one of these off-target kinases.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting MK2 at the concentration used by assessing the phosphorylation of a direct downstream target like HSP27.[5]
-
Titrate the Inhibitor: Perform a dose-response curve to determine if the unexpected effect is only observed at concentrations significantly higher than the IC50 for MK2 inhibition.
-
Use a Structurally Different MK2 Inhibitor: To confirm that the observed effect is due to MK2 inhibition and not an off-target effect of this compound, use a different, structurally unrelated MK2 inhibitor as a control.
-
Knockdown/Knockout of MK2: The most definitive way to confirm that the phenotype is MK2-dependent is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MK2 expression.
Issue 2: High Background Signal in Fluorescence-Based Assays
Possible Cause: Some small molecule inhibitors can be inherently fluorescent or can interfere with fluorescent readouts. While not specifically reported for this compound, this is a potential source of artifacts in fluorescence-based assays.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Run a control plate containing only the assay buffer and this compound at the working concentration to check for intrinsic fluorescence.
-
Use a Non-Fluorescent Assay: If possible, switch to a non-fluorescent detection method, such as a luminescence-based or colorimetric assay, to measure the endpoint.
-
Change Excitation/Emission Wavelengths: If the inhibitor's fluorescence spectrum is known, try to use fluorescent dyes with excitation and emission wavelengths that do not overlap.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Inconsistent results can arise from variability in inhibitor preparation, cell passage number, or stimulation conditions.
Troubleshooting Steps:
-
Freshly Prepare this compound: Prepare fresh stock solutions of this compound from powder for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow range of passage numbers. Ensure that cell density and stimulation conditions (e.g., LPS concentration and incubation time) are kept constant.
-
Include Proper Controls: Always include positive and negative controls in every experiment. A positive control could be a known activator of the pathway, and a negative control would be vehicle-treated cells.
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Kinases
| Kinase Target | IC50 (nM) |
| MK2 | 5.2 |
| PRAK (MK5) | 5.0 |
| MK3 | 53 |
| MNK2 | 148 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, MK2, and other related kinases.[7][8] Data is compiled from biochemical assays.
Table 2: Cellular Activity of this compound
| Cell Type / Assay Condition | Measured Endpoint | IC50 |
| U937 Monocytic Cells | TNFα Production | 160 nM |
| Human PBMCs | TNFα Production | 160 nM |
| Human Whole Blood | TNFα Production | 1.6 µM |
| Human Whole Blood | IL-6 Production | 10.3 µM |
| U937 Cells | p-HSP27 (Ser82) | 201 nM |
This table presents the IC50 values of this compound in various cell-based assays, demonstrating its potency in a cellular context.[1][7][5]
Experimental Protocols
Protocol 1: Western Blot for Phospho-HSP27
This protocol describes how to measure the inhibition of MK2 activity in cells by detecting the phosphorylation of its substrate, HSP27.
-
Cell Seeding and Treatment: Seed cells (e.g., U937) in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for U937 cells) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total HSP27 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
PF-3644022 batch-to-batch consistency and validation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the batch-to-batch consistency and validation of the MK2 inhibitor, PF-3644022.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How can I ensure I am using a high-quality batch of this compound?
A2: Always purchase from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each batch. The CoA should include at a minimum:
-
Batch number
-
Purity (typically by HPLC)
-
Appearance
-
Molecular weight
-
Solubility information
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween80 may be required. Always use fresh, high-quality solvents to avoid degradation of the compound.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store the solid compound at +4°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[3] It has a reported Ki of 3 nM and an IC50 of 5.2 nM for MK2.[3] By inhibiting MK2, it blocks the production of pro-inflammatory cytokines like TNFα and IL-6.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability | Request the Certificate of Analysis for each batch and compare purity and other reported values. If possible, test a new batch alongside a previously validated batch. | Consistent IC50 values when using batches with similar purity and quality control parameters. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of diluted working solutions. | Reduced variability in experimental results due to consistent compound activity. |
| ATP Concentration in Kinase Assay | Ensure the ATP concentration in your in vitro kinase assay is consistent and ideally close to the Km value for MK2. This compound is an ATP-competitive inhibitor, so its apparent potency is sensitive to ATP concentration. | More reproducible IC50 values that accurately reflect the inhibitor's potency. |
| Cell Line Specific Effects | Test the inhibitor in multiple cell lines to determine if the inconsistent results are specific to a particular cellular context. | A better understanding of the compound's activity and potential off-target effects in different biological systems. |
Issue 2: Higher than expected cell toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify unintended kinase targets. Compare the observed cellular phenotype with the known effects of MK2 inhibition. | Identification of any off-target effects that may contribute to cytotoxicity, allowing for better interpretation of results. |
| Inappropriate Dosage | Conduct a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect without significant toxicity. | A clear therapeutic window for your experiments, minimizing cytotoxic effects. |
| Solvent Toxicity | Always include a vehicle control (e.g., DMSO alone) in your experiments to ensure that the observed toxicity is not due to the solvent at the concentrations used. | Confirmation that the observed toxicity is a result of the compound's activity and not the vehicle. |
Batch-to-Batch Consistency Data (Example)
The following table represents typical data that might be found on a Certificate of Analysis for different batches of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.95% | 99.87% | 99.91% | ≥98.0% |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Conforms to standard |
| Molecular Weight | 374.46 g/mol | 374.46 g/mol | 374.46 g/mol | 374.46 ± 0.5 g/mol |
| In Vitro IC50 (MK2) | 5.1 nM | 5.3 nM | 5.2 nM | 4.0 - 6.0 nM |
| Cellular IC50 (TNFα in U937 cells) | 162 nM | 158 nM | 165 nM | 140 - 180 nM |
Experimental Protocols
In Vitro MK2 Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against the MK2 enzyme.
Methodology:
-
The kinase activity of MK2 is measured using a fluorescently labeled heat shock protein 27 (HSP27) peptide as a substrate.
-
All kinase reactions are performed at room temperature in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol, 0.01% bovine serum albumin, and 0.0005% Tween 20.
-
This compound is serially diluted in DMSO and pre-incubated with the MK2 enzyme.
-
The kinase reaction is initiated by the addition of the HSP27 peptide and ATP (at a concentration close to the Km for MK2).
-
Reactions are terminated during the linear phase by adding 30 mM EDTA.
-
The phosphorylated and unphosphorylated peptides are separated electrophoretically and quantified.
-
IC50 values are calculated from the dose-response curve.
Cellular Assay for TNFα Production in U937 Cells
Objective: To determine the cellular potency of this compound in inhibiting TNFα production.
Methodology:
-
Human U937 monocytic cells are cultured in appropriate media.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
After 4 hours of LPS stimulation, the cell culture supernatant is collected.
-
TNFα levels in the supernatant are measured using an electrochemiluminescence-based assay or ELISA.
-
IC50 values are determined by plotting the percentage of TNFα inhibition against the concentration of this compound.[5]
Visualizations
Caption: Simplified MK2 signaling pathway inhibited by this compound.
Caption: Workflow for validating a new batch of this compound.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Long-term stability of PF-3644022 stock solutions
Technical Support Center: PF-3644022
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[1][2]. It is soluble up to 75 mg/mL (200.28 mM) in fresh DMSO[2]. Other solvents such as Dimethylformamide (DMF) and Ethanol can also be used, but they offer lower solubility[1]. For optimal results, always use newly opened, anhydrous DMSO, as moisture can significantly decrease solubility[2].
Q2: What are the recommended storage conditions and expected stability for solid this compound?
A2: Solid this compound is stable for an extended period when stored correctly. As a powder, it can be stored at -20°C for at least three to four years[1][3]. Storage at +4°C is also an option, though -20°C is more commonly cited for long-term preservation[3][4].
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For reconstituted stock solutions, storage conditions directly impact stability. To avoid degradation, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles[2]. The recommended storage temperatures and durations are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | 1 month | [2][3][5] |
| -80°C | 6 months to 1 year | [2][3][5] |
Q4: Is this compound stable in DMSO at room temperature?
A4: No, long-term storage at room temperature in DMSO is not recommended. Studies have shown that this compound can lose activity over time in DMSO at room temperature due to the oxidation of its thiophene (B33073) ring[6]. It is advised to prepare fresh solutions or use them immediately after preparation. If short-term storage at room temperature is unavoidable, it should not exceed two weeks[6].
Q5: How does this compound inhibit its target?
A5: this compound is a potent, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase-2 (MK2)[5][6]. It binds to the ATP-binding site of MK2, preventing the phosphorylation of its downstream targets. This ultimately inhibits the production of pro-inflammatory cytokines like TNFα and IL-6[6][7].
Troubleshooting Guide
Issue 1: Precipitate observed in stock solution after thawing.
-
Possible Cause 1: Poor Solubility. The concentration may be too high for the solvent, or the solvent may have absorbed moisture, reducing its effectiveness[2].
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to aid dissolution[3][5]. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration. Always use fresh, anhydrous DMSO for reconstitution[2].
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Solution: Prepare single-use aliquots after initial reconstitution to minimize freeze-thaw cycles[2].
Issue 2: Loss of compound activity in a cell-based assay.
-
Possible Cause 1: Degradation of Stock Solution. The stock solution may have degraded due to improper storage (e.g., prolonged storage at -20°C or room temperature)[5][6]. As noted, this compound is known to oxidize in DMSO over time[6].
-
Solution: Prepare a fresh stock solution from solid compound. Verify the activity of the new stock solution against a positive control. Refer to the experimental protocol below to perform a quality control check.
-
Possible Cause 2: Instability in Assay Media. The compound may be unstable in the aqueous cell culture media over the duration of the experiment.
-
Solution: While this compound is reported to be relatively stable in aqueous solutions, it is best practice to add the compound to the media immediately before treating the cells[6]. For long-term experiments, replenishing the compound may be necessary.
Data Presentation
Table 2: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | ~75 mg/mL | ~200.28 mM | [2] |
| DMSO | 41.67 mg/mL | 111.28 mM | [3][5] |
| DMSO | 30 mg/mL | ~80.1 mM | [1] |
| DMF | 30 mg/mL | ~80.1 mM | [1] |
| Ethanol | 3 mg/mL | ~8.0 mM | [1] |
| Water | Insoluble | Insoluble | [2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Before opening, bring the vial of solid this compound to room temperature for at least 20 minutes to prevent moisture condensation.
-
Calculation: Use the batch-specific molecular weight (MW) found on the product vial or Certificate of Analysis to calculate the required volume of DMSO. For a target concentration of 10 mM with 1 mg of compound (MW ~374.46 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 374.46 g/mol ) = 0.000267 L = 267 µL
-
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to ensure the compound is fully dissolved[3][5].
-
Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term use (up to 1 month)[2][5].
Protocol 2: Quality Control of this compound Activity
This protocol provides a method to verify the inhibitory activity of a this compound stock solution using a cell-based assay that measures the phosphorylation of a downstream target.
-
Cell Culture: Plate U937 monocytic cells or human peripheral blood mononuclear cells (PBMCs) at an appropriate density and allow them to adhere or stabilize overnight[6].
-
Pre-treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour[2]. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL to activate the p38/MK2 pathway. An unstimulated control should also be included[2][6].
-
Incubation: Incubate the cells for 30 minutes post-stimulation[6].
-
Lysis and Analysis: Lyse the cells and collect the protein lysates. Analyze the levels of phosphorylated Heat Shock Protein 27 (p-HSP27), a direct substrate of MK2, via Western Blot or ELISA.
-
Interpretation: A potent stock solution of this compound should show a dose-dependent decrease in p-HSP27 levels, with an expected IC50 in the range of 160-200 nM[6]. A significant shift to a higher IC50 or a complete lack of inhibition indicates compound degradation.
Visualizations
Caption: p38/MK2 signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PF-3644022 (MK2 Inhibitor) vs. Direct p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAPK-activated protein kinase 2 (MK2) inhibitor, PF-3644022, with several prominent direct inhibitors of p38 mitogen-activated protein kinase (MAPK). As p38 MAPK is a critical mediator of inflammatory responses, its inhibition has been a major focus of drug discovery. However, targeting downstream effectors like MK2, as this compound does, presents an alternative therapeutic strategy. This document outlines the comparative performance of these inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies in inflammation, immunology, and oncology.
Differentiating Therapeutic Strategies: Targeting p38 MAPK vs. its Downstream Substrate MK2
The p38 MAPK signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While direct inhibition of p38 MAPK has been a primary therapeutic approach, this can lead to off-target effects and toxicities due to the broad range of p38 MAPK substrates. An alternative strategy is to inhibit MAPKAPK2 (MK2), a key downstream substrate of p38 MAPK that is critically involved in the post-transcriptional regulation of inflammatory cytokines.
This compound is a potent and selective, ATP-competitive inhibitor of MK2.[1][2][3][4] By targeting MK2, this compound aims to modulate the inflammatory response with potentially greater selectivity and an improved safety profile compared to direct p38 MAPK inhibitors. This guide will compare the in vitro potency and cellular activity of this compound with a selection of well-characterized p38 MAPK inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cellular inhibitory activities of this compound and several direct p38 MAPK inhibitors. Lower IC50 values indicate greater potency.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) |
| This compound | MK2 | 5.2 [1][2] | PRAK (MK5) | 5.0[1] |
| MK3 | 53[1] | |||
| MNK2 | 148[1] | |||
| BIRB-796 (Doramapimod) | p38α | 38[5][6] | p38β | 65[5][6] |
| p38γ | 200[5][6] | p38δ | 520[5][6] | |
| B-Raf | 83[6] | |||
| SB-203580 | p38α (SAPK2a) | 50[7] | p38β2 (SAPK2b) | 500[7] |
| VX-745 (Neflamapimod) | p38α | 10[8][9] | p38β | 220[8][9] |
| Ralimetinib (LY2228820) | p38α | 5.3[10][11][12] | p38β | 3.2[10][11][12] |
| PH-797804 | p38α | 26[13][14] | p38β | 102[14] |
Table 2: Cellular Activity - Inhibition of TNF-α Production
| Inhibitor | Cell Type | Stimulant | IC50 (nM) |
| This compound | U937 monocytes | LPS | 160[1][2][3] |
| Human PBMCs | LPS | 160[2][3] | |
| Human Whole Blood | LPS | 1600[1] | |
| BIRB-796 (Doramapimod) | Human PBMCs | LPS | 21[15] |
| Human Whole Blood | LPS | 960[15] | |
| VX-745 (Neflamapimod) | Human PBMCs | LPS | 51[8] |
| Human Whole Blood | LPS | 180[8] | |
| Ralimetinib (LY2228820) | Murine Peritoneal Macrophages | LPS | 5.2[16] |
| PH-797804 | U937 monocytes | LPS | 5.9[13][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (for p38 MAPK and MK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Recombinant active p38 MAPK (α, β, γ, or δ) or MK2 enzyme
-
Specific peptide substrate (e.g., ATF2 for p38, HSP27 for MK2)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound, BIRB-796)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, followed by dilution in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to the desired concentration in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor to the wells of a microplate.
-
Kinase Reaction Initiation: Add the enzyme and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Cell-Based Cytokine Production Assay
Objective: To measure the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
Human cell line (e.g., U937 monocytes) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test inhibitor
-
Lysis buffer
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture the cells in a multi-well plate to the desired density.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for a specified time to allow for cytokine secretion (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Conclusion
The data presented in this guide highlights the distinct profiles of the MK2 inhibitor this compound and various direct p38 MAPK inhibitors. This compound demonstrates high potency for its target, MK2, and effectively inhibits the production of inflammatory cytokines in cellular assays. Direct p38 MAPK inhibitors, such as BIRB-796 and Ralimetinib, exhibit potent inhibition of p38 isoforms and downstream signaling.
The choice between targeting p38 MAPK directly or its downstream substrate MK2 depends on the specific research question and therapeutic goal. Targeting MK2 with inhibitors like this compound may offer a more selective approach to modulating inflammatory responses, potentially minimizing the off-target effects associated with broader p38 MAPK inhibition. Researchers should consider the selectivity profile, potency, and cellular activity of each inhibitor in the context of their experimental system. This guide serves as a valuable resource for making informed decisions in the selection of chemical probes for studying the p38 MAPK signaling pathway and developing novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of PF-3644022 and BIRB-796
This guide provides a comprehensive comparison of the efficacy of two prominent kinase inhibitors, PF-3644022 and BIRB-796, for researchers, scientists, and drug development professionals. The information presented is supported by experimental data to facilitate an objective evaluation of their performance.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK.[1][2][3] It has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα and IL-6.[1][2] BIRB-796 (Doramapimod) is a highly potent and selective inhibitor of p38 MAPK, targeting the kinase further upstream in the signaling cascade.[4][5][6][7] It binds to an allosteric site of p38, exhibiting a novel mechanism of inhibition.[4][5][8] Both inhibitors are crucial tools for studying the p38/MK2 signaling pathway, which plays a pivotal role in cellular responses to stress and inflammation.[9][10][11][12]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the inhibitory activities of this compound and BIRB-796.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 | Ki | Other Notable Inhibited Kinases (IC50) |
| This compound | MK2 | 5.2 nM[1][3][13][14] | 3 nM[1][2][3][14] | PRAK (5.0 nM), MK3 (53 nM), MNK2 (148 nM)[1][13] |
| BIRB-796 | p38α | 38 nM[6][7] | 0.1 nM (Kd)[6][7][15] | p38β (65 nM), p38γ (200 nM), p38δ (520 nM), B-Raf (83 nM), JNK2 (98 nM), c-Raf (1.4 µM)[6][7][16] |
Table 2: Cellular Activity - Inhibition of TNFα Production
| Inhibitor | Cell Line/System | IC50 |
| This compound | Human U937 monocytic cells | 159 nM[17], 160 nM[1][2][14] |
| Human peripheral blood mononuclear cells (PBMCs) | 160 nM[13][14] | |
| LPS-stimulated human whole blood | 1.6 µM[1][2], 1.97 µM[13] | |
| BIRB-796 | Human PBMCs | 21 nM[16] |
| LPS-stimulated human whole blood | 960 nM[16] | |
| THP-1 cells | 13 nM[7], 18 nM[7][15] |
Signaling Pathways
This compound and BIRB-796 target different kinases within the same signaling cascade. Understanding their points of intervention is crucial for experimental design and data interpretation.
Caption: The p38/MK2 signaling pathway and points of inhibition.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the efficacy of this compound and BIRB-796.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the kinase of interest.
Caption: Workflow for determining in vitro kinase inhibition.
Protocol:
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT).[18]
-
Add the kinase (recombinant human MK2 or p38 MAPK), its specific substrate (e.g., HSP27 peptide for MK2), and ATP to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or BIRB-796 to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a solution like EDTA.[18]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a mobility shift assay on a microfluidic chip-based system, or by measuring radioactivity if using [γ-³²P]ATP.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular TNFα Production Assay
This assay measures the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNFα in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as the human monocytic cell line U937 or THP-1, or use primary cells like human PBMCs.[2][18]
-
Pre-treatment: Seed the cells in a multi-well plate and pre-treat them with various concentrations of this compound or BIRB-796 for a defined period (e.g., 1 hour).[18]
-
Stimulation: Induce TNFα production by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).[2][18]
-
Incubation: Incubate the cells for a period sufficient to allow for TNFα production and secretion into the culture medium (e.g., 4-18 hours).[6][18]
-
Sample Collection: Collect the cell culture supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay methods.[6]
-
Data Analysis: Calculate the percentage of TNFα inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CCK-8)
This assay is crucial to ensure that the observed inhibition of cellular functions is not due to general cytotoxicity of the compounds.
Protocol:
-
Cell Seeding: Plate cells (e.g., U87 and U251 glioblastoma cells) in a 96-well plate at a specific density.[4][5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or BIRB-796 for 24 to 48 hours.[4][5]
-
Reagent Addition: Add a cell viability reagent, such as Cell Counting Kit-8 (CCK-8), to each well and incubate for 1-4 hours.[4][5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[4][5] The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. This data can be used to calculate the IC50 for cytotoxicity if observed.
Conclusion
Both this compound and BIRB-796 are potent inhibitors of the p38 MAPK signaling pathway, albeit with different molecular targets. This compound directly inhibits the downstream kinase MK2, while BIRB-796 targets the upstream p38 MAPK itself. The choice between these inhibitors will depend on the specific research question. For instance, if the goal is to specifically investigate the roles of MK2, this compound would be the more appropriate tool. Conversely, to study the broader effects of p38 MAPK inhibition, BIRB-796 would be the inhibitor of choice. The provided data and protocols should assist researchers in making an informed decision and in designing experiments to further elucidate the roles of this critical signaling pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. stemcell.com [stemcell.com]
- 16. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. selleckchem.com [selleckchem.com]
A Comparative Guide to the Selectivity of PF-3644022 and Other MK2/3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of PF-3644022 with other inhibitors targeting the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) and 3 (MK3). The information presented herein is intended to assist researchers in making informed decisions when selecting tool compounds for studying the p38 MAPK/MK2 signaling pathway and for drug development programs targeting inflammatory diseases.
Introduction to p38 MAPK/MK2 Signaling
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates a number of downstream substrates, including MK2 and MK3. These kinases play a pivotal role in regulating the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) by controlling the stability and translation of their messenger RNAs (mRNAs). Consequently, inhibition of the p38/MK2 axis is a promising therapeutic strategy for a range of inflammatory conditions.
Caption: Workflow for a typical in vitro kinase assay.
Materials:
-
Purified recombinant kinases (e.g., MK2, MK3, p38α)
-
Specific peptide or protein substrate (e.g., HSP27 peptide for MK2)
-
Test compound (e.g., this compound)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents and instrumentation (e.g., phosphocellulose filter mats and a scintillation counter for radiometric assays, or fluorescence/luminescence plate reader for other formats)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent, typically DMSO.
-
Reaction Setup: In the wells of an assay plate, combine the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP is often kept at or near the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Detection: Quantify the amount of phosphorylated substrate. In a radiometric assay, this involves washing away unreacted [γ-³³P]ATP from the filter mat and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular TNFα Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNFα in a cellular context, providing a measure of its functional activity.
Materials:
-
Human monocytic cell line (e.g., U937) or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound (e.g., this compound)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human TNFα
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader for ELISA
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired density.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNFα. Include an unstimulated control group.
-
Incubation: Incubate the plates for a further period (e.g., 4-18 hours) to allow for TNFα secretion into the culture medium.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNFα inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Logical Comparison of Inhibitor Selectivity
The choice of an inhibitor often depends on the specific research question. The following diagram illustrates a logical framework for selecting an inhibitor based on its selectivity profile.
dot
Caption: Logic for selecting a kinase inhibitor.
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of MK2. Its selectivity profile, characterized by a significant preference for MK2 over MK3 and a large panel of other kinases, makes it a valuable tool for specifically interrogating the function of MK2 in cellular signaling and disease models. In contrast, other inhibitors like CC-99677 and ATI-450 offer alternative mechanisms of action, such as covalent inhibition and targeting of the p38-MK2 complex, which may provide different therapeutic advantages, including the potential to overcome tachyphylaxis associated with direct p38 MAPK inhibitors. The choice of inhibitor should be guided by the specific experimental needs, considering factors such as the desired level of selectivity, the mechanism of action, and the cellular context of the study. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
Validating PF-3644022 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, rigorous validation of target engagement within a cellular context is paramount. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of PF-3644022, a potent ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2). We will explore established techniques, compare this compound with alternative MK2 inhibitors, and provide detailed experimental protocols to aid in the design and execution of robust target validation studies.
The p38/MK2 Signaling Axis: A Key Inflammatory Pathway
The p38 MAPK/MK2 signaling cascade is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[1] Activation of this pathway is implicated in a host of inflammatory diseases. While p38 itself has been a long-standing therapeutic target, toxicity and off-target effects have hampered the clinical success of p38 inhibitors.[1][2] Consequently, targeting the downstream substrate, MK2, has emerged as a promising alternative therapeutic strategy with the potential for an improved safety profile.[1][2]
This compound: An ATP-Competitive MK2 Inhibitor
This compound is a potent, selective, and ATP-competitive inhibitor of MK2 with a Ki of 3 nM and an IC50 of 5.2 nM.[3] It also demonstrates inhibitory activity against the closely related kinases MK3 and PRAK (p38-regulated/activated kinase) with IC50 values of 53 nM and 5.0 nM, respectively.[3] The primary mechanism for validating the target engagement of this compound in cells is by assessing the phosphorylation of its direct downstream substrate, Heat Shock Protein 27 (HSP27).[4][5]
A Comparative Look at MK2 Inhibitors
To provide a comprehensive overview, this guide compares this compound with other classes of MK2 inhibitors, each with a distinct mechanism of action.
| Inhibitor | Class | Mechanism of Action | Biochemical Potency (IC50/Ki) | Cellular Potency (TNFα Inhibition IC50) |
| This compound | ATP-Competitive | Reversibly binds to the ATP-binding pocket of MK2. | Ki: 3 nM, IC50: 5.2 nM[3] | 160 nM (U937 cells)[5] |
| CC-99677 | Covalent Irreversible | Forms a covalent bond with a non-catalytic cysteine residue in the ATP-binding site of MK2. | IC50: 156.3 nM | 89 nM (Cell-based assay) |
| MMI-0100 | Peptide Inhibitor | A cell-permeant peptide that likely interferes with substrate binding or MK2 conformation. | Not reported | Reduces IL-6 expression[6] |
| ATI-450 (Zunsemetinib) | Interface Inhibitor | Binds to the interface of the p38α-MK2 complex, preventing MK2 phosphorylation and activation by p38α.[7] | Not reported | Reduces IL-1β secretion (0.4 nM - 1 µM)[8] |
Validating Target Engagement: Key Experimental Methodologies
The definitive method to confirm that an inhibitor is engaging its intended target in a cellular environment is crucial. Below are detailed protocols for established and emerging techniques to validate MK2 target engagement.
Phospho-HSP27 Western Blotting: The Gold Standard
This method directly assesses the functional consequence of MK2 inhibition by measuring the phosphorylation of its downstream substrate, HSP27, at Serine 82. A reduction in phospho-HSP27 levels upon inhibitor treatment provides strong evidence of target engagement.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U937 or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or alternative inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
For pathway activation, stimulate cells with an appropriate agonist, such as lipopolysaccharide (LPS), for a short period (e.g., 30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-HSP27 (Ser82) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-HSP27.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total HSP27 and a loading control (e.g., GAPDH or β-actin).
-
Calculate the ratio of phospho-HSP27 to total HSP27 and/or the loading control.
-
Cellular Thermal Shift Assay (CETSA): Assessing Direct Target Binding
CETSA is a powerful biophysical method that directly assesses the binding of a compound to its target protein in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heat Shock: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble MK2 remaining in the supernatant by Western blot or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
While a powerful technique, the successful application of CETSA for a specific target like MK2 may require optimization of heating conditions and sensitive detection methods.
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target protein.[9][10][11][12] It relies on energy transfer between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Logical Relationship:
General Protocol:
-
Cell Engineering: Genetically engineer cells to express an MK2-NanoLuc® fusion protein.
-
Assay Setup: Add the engineered cells to a microplate.
-
Compound and Tracer Addition: Add the fluorescent tracer and varying concentrations of the test inhibitor.
-
Signal Detection: Measure the BRET signal. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement.
The development of a specific NanoBRET™ assay for MK2 would require the identification of a suitable fluorescent tracer that binds to MK2.
Selectivity Profiling
Beyond on-target engagement, understanding the selectivity of an inhibitor is critical. This compound has been profiled against a panel of 200 human kinases and was found to inhibit 16 kinases by more than 50% at a 1 µM concentration.[13] A direct, head-to-head comparison of the selectivity profiles of this compound and its alternatives, performed under identical assay conditions, would provide the most definitive assessment of their relative selectivity.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical and clinical development. The measurement of phospho-HSP27 by Western blotting remains the most direct and widely accepted method to confirm the functional inhibition of MK2 in cells. Emerging technologies like CETSA and NanoBRET™ offer promising alternatives for directly assessing target binding in a more physiological context, although their application to MK2 requires further specific development and validation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and objectively validate the cellular target engagement of this compound and other MK2 inhibitors, paving the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.in]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to PF-3644022 and Alternatives as Chemical Probes for MK2 Function
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK signaling pathway, playing a pivotal role in inflammatory responses. Its involvement in the production of pro-inflammatory cytokines such as TNF-α and IL-6 has made it an attractive therapeutic target for a range of inflammatory diseases. Potent and selective chemical probes are indispensable tools for dissecting the cellular functions of MK2 and for the development of novel therapeutics. This guide provides an objective comparison of PF-3644022, a well-characterized MK2 inhibitor, with a notable alternative, ATI-450 (Zunsemetinib), highlighting their mechanisms of action, potency, selectivity, and performance in cellular assays.
Mechanism of Action: A Tale of Two Binding Modes
The primary distinction between this compound and ATI-450 lies in their mechanism of inhibiting MK2 activity.
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of MK2.[1][2] It directly binds to the ATP-binding pocket of MK2, preventing the phosphorylation of its downstream substrates.[2] Its reversible binding nature allows for the study of the dynamic consequences of MK2 inhibition.
ATI-450 (Zunsemetinib) , in contrast, employs a novel mechanism of action. It is a p38α-MK2 complex inhibitor.[2][3] Instead of competing with ATP, ATI-450 is believed to bind to and stabilize the inactive conformation of the p38α-MK2 complex, thereby preventing the p38α-mediated activation of MK2.[3] This unique mechanism offers a different approach to modulating the pathway and may confer distinct selectivity and cellular effects.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and ATI-450, providing a basis for comparing their potency and cellular efficacy. Direct head-to-head comparative studies with identical assay conditions are limited in the public domain; therefore, data from different sources are presented.
Table 1: Biochemical Potency against MK2
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | MK2 | Biochemical Kinase Assay | IC₅₀: 5.2 nM | [1] |
| MK2 | Biochemical Kinase Assay | Kᵢ: 3 nM | [1] | |
| ATI-450 (Zunsemetinib) | p38α-MK2 pathway | Cellular Assays | No specific biochemical IC₅₀/Kᵢ values publicly available. Efficacy demonstrated in cellular and clinical studies. | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Potency (IC₅₀) | Reference |
| This compound | U937 monocytes | TNF-α production | 160 nM | [1] |
| Human PBMCs | TNF-α production | 160 nM | [1] | |
| U937 cells | HSP27 Phosphorylation | 86.4 nM | ||
| ATI-450 (Zunsemetinib) | Human PBMCs | IL-1β secretion | 0.4 nM - 1 µM (dose-dependent reduction) | [3] |
| Human Whole Blood | TNF-α, IL-1β, IL-6, IL-8 production | Dose-dependent inhibition | ||
| Rheumatoid Arthritis Patients | Clinical Trial (Phase 2b) | Did not meet primary endpoint of ACR20 response at 12 weeks. |
Table 3: Kinase Selectivity
| Compound | Off-Targets (IC₅₀) | Kinome Scan Profile | Reference | |---|---|---|---|---| | This compound | MK3 (53 nM), PRAK (5.0 nM), MNK2 (148 nM) | Profiled against 200 human kinases; 16 kinases showed >50% inhibition at 1 µM. |[1] | | ATI-450 (Zunsemetinib) | Selectively blocks p38α MAPK activation of MK2, sparing other p38α substrates like PRAK and ATF2. | Detailed kinome scan data not publicly available. |[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the MK2 signaling pathway and a typical workflow for evaluating MK2 inhibitors.
Caption: The p38/MK2 signaling pathway.
Caption: A typical experimental workflow for evaluating MK2 inhibitors.
Caption: The logical relationship of using a chemical probe to link a target to a cellular phenotype.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize MK2 inhibitors.
In Vitro MK2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant MK2.
-
Principle: Measures the transfer of a phosphate (B84403) group from ATP to a specific MK2 substrate, often a peptide derived from HSP27.
-
Materials:
-
Recombinant active MK2 enzyme.
-
MK2 substrate peptide (e.g., HSP27-derived peptide).
-
ATP (often radiolabeled with ³²P or ³³P, or in a system with fluorescent detection).
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Test compounds (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies for ELISA-based formats).
-
-
Procedure:
-
Prepare a reaction mixture containing the MK2 enzyme, substrate peptide, and kinase buffer.
-
Add the test compound at a range of concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity. For other formats, specific detection reagents are used.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Cellular TNF-α Production Assay
This assay measures the ability of a compound to inhibit the production and secretion of TNF-α from cells, a key downstream effect of MK2 activation.
-
Principle: Immune cells, such as monocytic cell lines (e.g., U937) or primary peripheral blood mononuclear cells (PBMCs), are stimulated to produce TNF-α. The amount of secreted TNF-α in the cell culture supernatant is then quantified, typically by ELISA.
-
Materials:
-
Cell line (e.g., U937) or isolated PBMCs.
-
Cell culture medium and supplements.
-
Stimulant (e.g., Lipopolysaccharide - LPS).
-
Test compounds.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for a period sufficient for TNF-α accumulation in the supernatant (e.g., 4-18 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of TNF-α production.
-
HSP27 Phosphorylation Assay
This assay assesses the phosphorylation status of HSP27, a direct downstream substrate of MK2, providing a measure of target engagement within the cell.
-
Principle: Cells are treated with a stimulant to activate the p38/MK2 pathway, leading to the phosphorylation of HSP27. The level of phosphorylated HSP27 is then measured, typically by Western blotting or a specific ELISA.
-
Materials:
-
Cell line of interest.
-
Stimulant (e.g., anisomycin, sorbitol, or LPS).
-
Test compounds.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82) and a primary antibody for total HSP27 (as a loading control).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting or ELISA equipment and reagents.
-
-
Procedure (Western Blotting):
-
Treat cells with the test compound followed by stimulation.
-
Lyse the cells to extract total protein.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-HSP27.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total HSP27 to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition of HSP27 phosphorylation.
-
Conclusion
This compound stands as a well-validated, potent, and relatively selective ATP-competitive chemical probe for investigating MK2 function. Its comprehensive characterization provides a solid benchmark for the field. ATI-450 (Zunsemetinib) represents a compelling alternative with a distinct, non-ATP-competitive mechanism of action that targets the p38α-MK2 complex. While detailed public biochemical data for ATI-450 is less available, its progression into clinical trials underscores its potential. The recent discontinuation of its development for rheumatoid arthritis highlights the challenges in translating preclinical efficacy to clinical success.[2] The choice between these and other inhibitors will depend on the specific research question, with considerations for the desired mechanism of action, the cellular context, and the need for either a well-established tool or a novel modality. The experimental protocols outlined provide a foundation for the rigorous evaluation of these and future MK2-targeted chemical probes.
References
PF-3644022: A Comparative Analysis of Cross-reactivity with MAPKAP Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of PF-3644022, a potent inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), with other members of the MAPKAP kinase family. The following data and experimental protocols are compiled to offer a clear perspective on the compound's performance and its potential applications in targeted therapeutic strategies.
This compound is an ATP-competitive inhibitor of MK2, a key downstream substrate of the p38 MAPK signaling pathway involved in the regulation of inflammatory cytokine production[1][2]. Its efficacy in preclinical models of inflammation has been established, but its utility in research and potential for clinical development is intrinsically linked to its selectivity profile against closely related kinases.
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been evaluated against several members of the MAPKAP kinase (MK) family. The compound exhibits high potency for its primary target, MK2, with an IC50 value of 5.2 nM and a Ki of 3 nM[3][4][5]. Its cross-reactivity with other MAPKAP kinases is summarized in the table below.
| Kinase | IC50 (nM) | Selectivity vs. MK2 (Fold) |
| MK2 (MAPKAPK2) | 5.2 | 1 |
| PRAK (MK5) | 5.0 | ~1 |
| MK3 (MAPKAPK3) | 53 | ~10 |
| MNK2 | 148 | ~28 |
| MNK1 | 3,000 | ~577 |
| MSK1 | >1,000 | >192 |
| MSK2 | >1,000 | >192 |
| RSK1-4 | >1,000 | >192 |
Table 1: Comparative inhibitory activity of this compound against various MAPKAP kinases. Data compiled from multiple sources[3][6][7].
As the data indicates, this compound demonstrates equipotent inhibition of PRAK (also known as MK5) and approximately 10-fold lower potency against MK3[3][6]. While it shows some activity against MNK2, its inhibitory effect on other tested MAPKAP kinases such as MNK1, MSK1/2, and RSK1-4 is significantly weaker, indicating a high degree of selectivity within the kinase family[7]. Beyond the MAPKAP kinase family, this compound was profiled against a panel of 200 human kinases and showed good overall selectivity[1][6].
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was conducted using established in vitro kinase assays. The following is a detailed methodology based on published protocols[4][6].
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various MAPKAP kinases.
Materials:
-
Recombinant human MAPKAP kinases (MK2, MK3, PRAK, etc.)
-
This compound (dissolved in DMSO)
-
Fluorescently labeled peptide substrate (e.g., HSP27 peptide for MK2)
-
ATP (at Km concentration for each specific kinase)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20, pH 7.5)
-
EDTA (for reaction termination)
-
Microplate reader or Caliper LabChip system for detection
Procedure:
-
A kinase reaction mixture is prepared containing the specific recombinant kinase, the fluorescently labeled peptide substrate, and ATP at its apparent Km concentration for that enzyme.
-
This compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. The final DMSO concentration is kept constant across all wells (e.g., 0.1%)[8].
-
The kinase reaction is initiated by the addition of the enzyme or ATP.
-
The reaction is allowed to proceed at room temperature for a predetermined linear phase.
-
The reaction is terminated by the addition of EDTA.
-
The amount of phosphorylated substrate is quantified. This can be achieved by separating the phosphorylated and unphosphorylated peptides electrophoretically and measuring the fluorescence of the phosphorylated product.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of MAPKAP kinases and the experimental approach to evaluating inhibitors, the following diagrams have been generated.
Caption: p38 MAPK signaling cascade leading to the activation of MAPKAP kinases.
The diagram above illustrates the canonical p38 MAPK signaling pathway. Extracellular stimuli activate a three-tiered kinase cascade, culminating in the activation of p38 MAPK. p38 then phosphorylates and activates downstream kinases, including MK2, MK3, and PRAK (MK5), which in turn regulate various cellular processes such as inflammation[9][10][11][12][13]. This compound exerts its effect by inhibiting these downstream kinases.
References
- 1. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathway | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
PF-3644022: A Comparative Analysis of Efficacy in Acute and Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PF-3644022 in preclinical models of acute and chronic inflammation. This compound is a potent and selective, orally active, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] The inhibition of MK2, a key downstream substrate of p38 MAP kinase, represents a therapeutic strategy for inflammatory diseases by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][3]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in various assays and models of inflammation.
In Vitro Potency and Selectivity
| Target/Assay | Species | IC50 / Ki | Notes |
| MK2 (MAPKAPK2) | Human | IC50: 5.2 nM [2] | Potent enzymatic inhibition. |
| Ki: 3 nM [1][2][3] | High binding affinity. | ||
| PRAK (MAPKAPK5) | Human | IC50: 5.0 nM[2] | Also shows high potency against PRAK. |
| MK3 (MAPKAPK3) | Human | IC50: 53 nM[2] | ~10-fold selectivity over MK3. |
| MNK2 | Human | IC50: 148 nM[2] | Demonstrates selectivity against other MAPKAP kinase family members. |
| TNFα Production (U937 cells) | Human | IC50: 160 nM[1][2][3][4] | Potent inhibition of cellular TNFα release. |
| TNFα Production (Human Whole Blood) | Human | IC50: 1.6 µM[1][2][3] | Efficacy demonstrated in a more complex biological matrix. |
| IL-6 Production (Human Whole Blood) | Human | IC50: 10.3 µM[1][2][3] | Inhibition of another key pro-inflammatory cytokine. |
| p-HSP27 Inhibition (U937 cells) | Human | IC50: 201 nM[1] | Target engagement biomarker for MK2 activity. |
In Vivo Efficacy in Acute and Chronic Inflammation Models
| Inflammation Model | Species | Endpoint | Route of Administration | ED50 |
| Acute: LPS-Induced TNFα Production | Rat | Inhibition of TNFα release | Oral | 6.9 mg/kg [1][3][4] |
| Chronic: Streptococcal Cell Wall-Induced Arthritis | Rat | Inhibition of paw swelling | Oral (twice daily for 12 days) | 20 mg/kg [1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38/MK2 signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAP kinase is activated and subsequently phosphorylates and activates MK2. Activated MK2 then stabilizes the mRNA of pro-inflammatory cytokines, including TNFα and IL-6, leading to their increased translation and release. By competitively binding to the ATP-binding pocket of MK2, this compound prevents its activation by p38, thereby inhibiting the production of these key inflammatory mediators.
Caption: this compound inhibits MK2, blocking pro-inflammatory cytokine production.
Experimental Protocols
In Vivo Acute Inflammation Model: LPS-Induced TNFα Production in Rats
This model assesses the acute anti-inflammatory activity of a compound by measuring its ability to inhibit TNFα release following a systemic inflammatory challenge.
Caption: Workflow for the rat LPS-induced TNFα production model.
Methodology:
-
Animal Model: Male Lewis rats are typically used for this model.
-
Dosing: this compound is formulated in an appropriate vehicle and administered orally at various doses. A vehicle control group is also included.
-
LPS Challenge: At a specified time post-drug administration (e.g., 1 hour), rats are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Blood Collection: Blood samples are collected at a time point corresponding to the peak of TNFα production (e.g., 90 minutes post-LPS challenge).
-
TNFα Measurement: Plasma is separated from the blood samples, and TNFα levels are quantified using a commercially available ELISA kit.
-
Data Analysis: The dose-dependent inhibition of TNFα production is calculated, and the ED50 value is determined.[1][5]
In Vivo Chronic Inflammation Model: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats
This model is used to evaluate the therapeutic efficacy of a compound in a chronic, progressive inflammatory disease that shares some pathological features with human rheumatoid arthritis.
Caption: Workflow for the rat SCW-induced arthritis model.
Methodology:
-
Animal Model: Female Lewis rats are commonly used.
-
Arthritis Induction: Arthritis is induced by a single intra-articular injection of streptococcal cell wall (SCW) fragments into an ankle joint.
-
Treatment Protocol: Dosing with this compound or a vehicle control is initiated after the onset of the inflammatory response and continues for a specified duration (e.g., 12 days).[2] The compound is typically administered orally, often twice daily.
-
Efficacy Endpoint: The primary endpoint is the change in paw volume (swelling), which is measured periodically throughout the study using a plethysmometer.
-
Data Analysis: The dose-dependent inhibition of paw swelling is determined at the end of the study, and an ED50 value is calculated.[1][2]
Discussion and Conclusion
The experimental data demonstrate that this compound is a potent inhibitor of MK2 with significant anti-inflammatory effects in both acute and chronic models of inflammation. In the acute LPS-induced inflammation model, this compound effectively suppressed the production of the key pro-inflammatory cytokine TNFα with an oral ED50 of 6.9 mg/kg in rats.[1][3][4] This indicates a rapid onset of action and good bioavailability.
In the more complex and translationally relevant model of chronic inflammation, SCW-induced arthritis, this compound demonstrated a dose-dependent reduction in paw swelling with an oral ED50 of 20 mg/kg in rats when dosed twice daily for 12 days.[1][2] The efficacy in this chronic model suggests that sustained inhibition of the MK2 pathway can ameliorate established inflammatory processes.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of PF-3644022: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PF-3644022, a potent inhibitor of MAPKAPK2 (MK2), based on general best practices for laboratory chemical waste management.
Essential Safety and Handling Information
While specific disposal instructions for this compound are not extensively detailed in publicly available Safety Data Sheets (SDS), the consistent recommendation is to adhere to local, state, and federal regulations for chemical waste disposal.[1][2] The following procedures are based on established guidelines for the safe management of research chemicals.
Quantitative Data for Handling and Storage
Proper storage is a critical component of the chemical lifecycle, ensuring its stability and preventing unnecessary waste.
| Parameter | Value | Source |
| Storage Temperature (Short Term) | 0 - 4°C (days to weeks) | MedKoo |
| Storage Temperature (Long Term) | -20°C (months to years) | MedKoo, Selleck Chemicals |
| Solubility | Soluble in DMSO | MedKoo, Selleck Chemicals |
| Physical Form | Solid powder | MedKoo |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[2]
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
2. Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Dispose of chemically contaminated items such as pipette tips, tubes, and gloves in a separate, labeled solid chemical waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
3. Waste Container Management:
-
Use containers that are chemically compatible with the waste they are holding.
-
Ensure all waste containers are in good condition and have a secure, leak-proof lid.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name of the contents (e.g., "this compound in DMSO").
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
6. Final Disposal:
-
All chemical waste must be disposed of through your institution's certified hazardous waste management program.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling PF-3644022
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PF-3644022, a potent, ATP-competitive inhibitor of mitogen-activated protein kinase (MAPK)-activated protein kinase-2 (MK2). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 374.46 g/mol | |
| Molecular Formula | C₂₁H₁₈N₄OS | |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 75 mg/mL) | [2] |
| Storage | Store at +4°C for short term, -20°C for long term (months to years) in a dry and dark place. | [1] |
| Stability | ≥ 4 years |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all procedures involving the handling of the solid compound or concentrated stock solutions.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: If working with the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.
3. Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Prepare stock solutions in a chemical fume hood. For a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the required volume of fresh, anhydrous DMSO.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, microfuge tubes) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Signaling Pathway
This compound is a potent inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway. This pathway is activated by various cellular stressors and inflammatory stimuli, leading to the production of pro-inflammatory cytokines like TNFα.[3][4][5] The diagram below illustrates the canonical p38 MAPK/MK2 signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK/MK2 signaling pathway and inhibition by this compound.
Experimental Protocol: Inhibition of TNFα Production in U937 Cells
The following is a detailed protocol for a key experiment to assess the inhibitory activity of this compound on TNFα production in the human monocytic U937 cell line, based on the methodology described by Mourey et al. (2010).[6][7]
1. Cell Culture and Plating:
-
Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plate the cells in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and response to stimuli.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-treat the U937 cells with the varying concentrations of this compound for 1 hour before stimulation.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
3. Cell Stimulation:
-
After the 1-hour pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNFα production.[6]
-
Include an unstimulated control group (cells treated with vehicle but not LPS).
4. Incubation and Supernatant Collection:
-
Incubate the plates for 4 hours at 37°C.[6]
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatant for TNFα measurement.
5. TNFα Measurement:
-
Measure the concentration of TNFα in the collected supernatants using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay.[6]
-
Follow the manufacturer's instructions for the chosen assay kit.
6. Data Analysis:
-
Generate a dose-response curve by plotting the TNFα concentration against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of TNFα production. The reported IC₅₀ for this compound in U937 cells is approximately 160 nM.[7][8]
Experimental Workflow
The following diagram outlines the workflow for the TNFα inhibition assay.
Caption: Workflow for TNFα inhibition assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
